Product packaging for Sarpagan-17-ol(Cat. No.:)

Sarpagan-17-ol

Cat. No.: B1261461
M. Wt: 294.4 g/mol
InChI Key: VXTDUGOBAOLMED-HDFJDURCSA-N
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Description

10-deoxysarpagine is an indole alkaloid that is sarpagan bearing a hydroxy group at position 17. It is an indole alkaloid, a primary alcohol and a tertiary amino compound. It derives from a sarpagan.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2O B1261461 Sarpagan-17-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

[(1S,12R,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol

InChI

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2-/t13-,15+,17+,18-/m0/s1

InChI Key

VXTDUGOBAOLMED-HDFJDURCSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@H]2CC4=C3NC5=CC=CC=C45)CO

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO

Origin of Product

United States

Foundational & Exploratory

Sarpagan-17-ol from Rauvolfia densiflora: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Sarpagan-17-ol, a sarpagan-type indole alkaloid identified in Rauvolfia densiflora. The document details its discovery, a representative methodology for its isolation and purification, and discusses its potential biological activities, with a focus on its anti-inflammatory properties.

Introduction

Rauvolfia densiflora Benth. ex Hook.f., a member of the Apocynaceae family, is a shrub known for its rich diversity of pharmacologically relevant indole alkaloids.[1] Among these is this compound, also known as Vellosiminol, a compound belonging to the sarpagan class of alkaloids. This class is of significant interest to the pharmaceutical industry due to the varied biological activities exhibited by its members. Recent studies have identified this compound in the methanolic leaf extract of R. densiflora, alongside other related alkaloids such as Sarpagan-16-carboxylic acid.[2][3] Preliminary research suggests that extracts containing this compound possess anti-inflammatory properties, indicating its potential for development as a therapeutic agent.[2][3]

Discovery and Identification

This compound was identified as a constituent of the methanolic leaf extract of Rauvolfia densiflora through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[2][3] This analytical technique allowed for the separation of various bioactive compounds within the extract and their subsequent identification based on their mass spectra and retention times.

Table 1: GC-MS Data for the Identification of this compound in R. densiflora

Compound NameSynonym(s)Molecular FormulaMolecular Weight ( g/mol )Retention Time (min)Key Mass Fragments (m/z)
This compoundVellosiminolC₁₉H₂₂N₂O294.39Not specified in snippetsNot specified in snippets

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound from Rauvolfia densiflora is not extensively documented in publicly available literature, a general and representative methodology can be constructed based on established techniques for the isolation of indole alkaloids from Rauvolfia species.

General Extraction of Indole Alkaloids
  • Plant Material Preparation : Fresh leaves of Rauvolfia densiflora are collected, washed, and shade-dried. The dried leaves are then pulverized into a fine powder.

  • Maceration : The powdered leaf material is subjected to exhaustive extraction with methanol at room temperature for a period of 48-72 hours with occasional shaking.

  • Filtration and Concentration : The methanolic extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Extraction for Alkaloid Enrichment
  • Acidification : The crude methanolic extract is dissolved in 5% aqueous hydrochloric acid.

  • Defatting : The acidic solution is partitioned with a non-polar solvent such as n-hexane or diethyl ether to remove fats, waxes, and other non-polar compounds. The aqueous layer containing the protonated alkaloids is retained.

  • Basification : The pH of the aqueous layer is adjusted to 9-10 with a base, such as ammonium hydroxide, to liberate the free alkaloid bases.

  • Extraction of Free Bases : The basic aqueous solution is then extracted with a chlorinated solvent like dichloromethane or chloroform. The organic layer, now containing the alkaloid bases, is collected.

  • Drying and Concentration : The organic extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude alkaloid fraction.

Chromatographic Purification of this compound
  • Column Chromatography : The crude alkaloid fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., chloroform or ethyl acetate) and a polar solvent (e.g., methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC) : Fractions enriched with this compound are further purified by preparative HPLC on a C18 column using a suitable mobile phase, such as a mixture of acetonitrile and water with a modifying agent like formic acid or trifluoroacetic acid.

  • Crystallization : The purified this compound fraction is concentrated, and the compound is crystallized from an appropriate solvent system to obtain the pure crystalline solid.

Structural Elucidation and Data

The definitive structure of the isolated this compound would be confirmed through a combination of spectroscopic techniques. Although specific data from R. densiflora is not available, representative data for sarpagan-type alkaloids are presented below.

Table 2: Spectroscopic Data for Structural Characterization of this compound

TechniqueKey Observational Parameters
¹H NMR Chemical shifts (δ) and coupling constants (J) for aromatic and aliphatic protons, including those of the indole nucleus and the sarpagan skeleton.
¹³C NMR Chemical shifts (δ) for all carbon atoms, distinguishing between quaternary, methine, methylene, and methyl carbons.
Infrared (IR) Characteristic absorption bands for functional groups such as N-H stretching (indole), O-H stretching (hydroxyl group), and C=C stretching (aromatic ring).
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the molecular ion, allowing for the determination of the elemental composition.

Biological Activity and Signaling Pathways

Extracts of Rauvolfia densiflora containing this compound have demonstrated in-vitro anti-inflammatory activity.[2][3]

Anti-inflammatory Activity

The anti-inflammatory potential of the methanolic leaf extract of R. densiflora was evaluated using a Cyclooxygenase (COX) assay. The extract exhibited an inhibition of 55.27% at a concentration of 200 µg/mL, with an IC₅₀ value of 155.38 µg/mL.[2][3] This suggests that compounds within the extract, potentially including this compound, may act as non-steroidal anti-inflammatory drugs (NSAIDs).

Table 3: In-vitro Anti-inflammatory Activity of R. densiflora Methanolic Leaf Extract

AssayConcentration (µg/mL)% InhibitionIC₅₀ (µg/mL)
COX Assay20055.27155.38
Proposed Signaling Pathway

While the precise mechanism of action for this compound is yet to be fully elucidated, its inhibitory effect on COX enzymes, as suggested by the activity of the crude extract, points towards a role in the arachidonic acid pathway. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. By inhibiting COX, this compound could potentially reduce the production of these pro-inflammatory molecules.

Visualizations

experimental_workflow plant_material Rauvolfia densiflora Leaves powdered_material Pulverized Dried Leaves plant_material->powdered_material methanolic_extraction Methanolic Extraction powdered_material->methanolic_extraction crude_extract Crude Methanolic Extract methanolic_extraction->crude_extract acid_base_partitioning Acid-Base Extraction crude_extract->acid_base_partitioning crude_alkaloids Crude Alkaloid Fraction acid_base_partitioning->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography enriched_fractions This compound Enriched Fractions column_chromatography->enriched_fractions prep_hplc Preparative HPLC enriched_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

signaling_pathway inflammatory_stimuli Inflammatory Stimuli pla2 Phospholipase A₂ inflammatory_stimuli->pla2 cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins inflammation Inflammation prostaglandins->inflammation sarpagan_17_ol This compound sarpagan_17_ol->cox_enzymes Inhibition

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Conclusion

This compound is a noteworthy indole alkaloid from Rauvolfia densiflora with potential for further investigation in drug development. The methodologies outlined in this guide provide a framework for its isolation and characterization. The preliminary evidence of its anti-inflammatory activity through COX inhibition warrants more in-depth studies to elucidate its precise mechanism of action and to evaluate its therapeutic efficacy and safety profile. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the pharmacological potential of this compound and other related natural products.

References

The Biosynthetic Pathway of Sarpagan-17-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarpagan-17-ol, also known as vellosiminol, is a monoterpenoid indole alkaloid (MIA) belonging to the sarpagan class of natural products. These compounds, predominantly found in plants of the Apocynaceae family, such as those from the Rauwolfia genus, exhibit a wide range of pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of its production, the discovery of novel biocatalysts, and the development of new therapeutic agents. This technical guide provides an in-depth overview of the current knowledge on the biosynthetic pathway leading to this compound, including key enzymes, intermediates, and proposed enzymatic steps. It also outlines relevant experimental protocols and collates available quantitative data to serve as a valuable resource for the scientific community.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the universal precursor of all monoterpenoid indole alkaloids, strictosidine. The pathway involves a series of complex enzymatic reactions, including deglycosylation, cyclization, and oxidative modifications. While the early steps of the pathway are well-characterized, the specific terminal enzyme responsible for the C-17 hydroxylation to yield this compound is yet to be definitively identified. The following sections detail the known and putative steps in this intricate biosynthetic route.

From Strictosidine to the Sarpagan Skeleton

The initial phase of the pathway establishes the core sarpagan ring system:

  • Strictosidine Synthesis: The pathway begins with the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by strictosidine synthase (STR) , to form strictosidine[1][2].

  • Deglycosylation: Strictosidine β-D-glucosidase (SGD) subsequently hydrolyzes the glucose moiety from strictosidine, yielding an unstable aglycone[1].

  • Formation of Geissoschizine: The strictosidine aglycone undergoes rearrangement to form 4,21-dehydrogeissoschizine, which is then reduced to geissoschizine.

  • Sarpagan Bridge Formation: The crucial step in the formation of the sarpagan skeleton is the oxidative cyclization of a strictosidine-derived intermediate, likely geissoschizine, to form the characteristic C5-C16 bond. This reaction is catalyzed by a cytochrome P450 monooxygenase known as Sarpagan Bridge Enzyme (SBE) [3][4][5]. The product of this reaction is polyneuridine aldehyde.

Formation of Vellosimine

Subsequent modifications of polyneuridine aldehyde lead to the formation of vellosimine, a key intermediate:

  • Ester Hydrolysis: Polyneuridine aldehyde esterase (PNAE) hydrolyzes the methyl ester group of polyneuridine aldehyde to yield 16-epi-vellosimine.

  • Epimerization: An epimerase is proposed to convert 16-epi-vellosimine to vellosimine.

  • Reduction to 10-Deoxysarpagine: Vellosimine reductase (VR) , an NADPH-dependent enzyme, catalyzes the reduction of vellosimine to 10-deoxysarpagine, which is a precursor for sarpagine biosynthesis[1].

Proposed C-17 Hydroxylation to this compound

The final step in the biosynthesis of this compound is the hydroxylation of a sarpagan precursor at the C-17 position. While the specific enzyme has not been definitively characterized, it is hypothesized to be a cytochrome P450-dependent monooxygenase . A plausible substrate for this hydroxylation is vellosimine, which possesses the sarpagan skeleton and the appropriate oxidation state at other positions. The enzyme would catalyze the introduction of a hydroxyl group at C-17 of vellosimine to yield this compound (vellosiminol). This proposed step is analogous to the action of other hydroxylases in related alkaloid pathways, such as vinorine hydroxylase in the ajmaline pathway, which hydroxylates vinorine at the C-21 position[1][3].

Data Presentation

Quantitative Data on Sarpagan Alkaloid Biosynthesis

Quantitative data for the specific biosynthetic pathway of this compound is limited in the current literature. However, studies on the broader sarpagan and ajmaline pathways in Rauwolfia serpentina provide some relevant quantitative insights.

ParameterValueOrganism/SystemReference
Enzyme Kinetics
Vinorine Synthase
Km (Acetyl-CoA)25 µMRauwolfia serpentina cell culturesPfitzner & Stöckigt, 1983
Km (Vellosimine)5 µMRauwolfia serpentina cell culturesPfitzner & Stöckigt, 1983
Vellosimine Reductase
Km (Vellosimine)12 µMRauwolfia serpentina cell culturesStöckigt et al., 1983
Km (NADPH)20 µMRauwolfia serpentina cell culturesStöckigt et al., 1983
Metabolite Concentrations
Ajmaline0.5 - 1.0% of dry weightRauwolfia serpentina rootsVarious
SarpagineVariableRauwolfia speciesVarious

Experimental Protocols

Heterologous Expression and Functional Characterization of Cytochrome P450 Enzymes

This protocol describes a general workflow for the identification and characterization of candidate cytochrome P450 enzymes, such as the putative sarpagan-17-hydroxylase.

a. Candidate Gene Identification:

  • Utilize transcriptomic data from Rauwolfia serpentina or other sarpagan alkaloid-producing plants.

  • Identify candidate cytochrome P450 genes based on sequence homology to known alkaloid hydroxylases and co-expression with other known pathway genes.

b. Heterologous Expression:

  • Clone the full-length cDNA of the candidate P450 genes into an appropriate expression vector (e.g., for yeast or insect cells).

  • Co-express the P450 with a suitable cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana or Catharanthus roseus) to ensure sufficient electron transfer for catalytic activity.

  • Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae or Spodoptera frugiperda (Sf9) insect cells).

c. Microsome Isolation:

  • Grow the recombinant yeast or insect cell cultures to an appropriate density and induce protein expression.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in an ice-cold extraction buffer containing a buffer (e.g., Tris-HCl or HEPES), osmoticum (e.g., sucrose), and protease inhibitors.

  • Lyse the cells using mechanical disruption (e.g., glass bead beating for yeast or Dounce homogenization for insect cells).

  • Perform differential centrifugation to pellet the microsomal fraction, which contains the expressed P450 and CPR.

d. Enzyme Assays:

  • Resuspend the microsomal pellet in an assay buffer.

  • Incubate the microsomes with the putative substrate (e.g., vellosimine) and an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate or methanol).

e. Product Analysis:

  • Extract the reaction products with an organic solvent.

  • Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the formation of this compound.

  • Confirm the identity of the product by comparison with an authentic standard of this compound (if available) based on retention time and fragmentation pattern.

Quantitative Analysis of Sarpagan Alkaloids by LC-MS/MS

This protocol outlines a general method for the quantification of sarpagan alkaloids in plant extracts or enzyme assay samples.

a. Sample Preparation:

  • Plant Tissue: Homogenize freeze-dried plant material and extract with a suitable solvent (e.g., methanol or ethanol) with sonication.

  • Enzyme Assays: Quench the reaction with an organic solvent and centrifuge to remove protein precipitates.

  • Filter the extracts through a 0.22 µm filter before analysis.

b. LC-MS/MS Conditions:

  • Chromatography: Use a C18 reversed-phase column with a gradient elution program.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of known sarpagan alkaloids.

    • Optimize the precursor-to-product ion transitions and collision energies for each analyte.

c. Quantification:

  • Prepare a calibration curve using authentic standards of the sarpagan alkaloids of interest.

  • Quantify the alkaloids in the samples by comparing their peak areas to the calibration curve.

  • Use an internal standard to correct for variations in extraction efficiency and instrument response.

Mandatory Visualization

Biosynthetic_Pathway_of_Sarpagan_17_ol Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine STR Strictosidine_aglycone Strictosidine aglycone Strictosidine->Strictosidine_aglycone SGD Geissoschizine Geissoschizine Strictosidine_aglycone->Geissoschizine Rearrangement Polyneuridine_aldehyde Polyneuridine aldehyde Geissoschizine->Polyneuridine_aldehyde SBE (P450) Vellosimine Vellosimine Polyneuridine_aldehyde->Vellosimine PNAE, Epimerase Sarpagan_17_ol This compound Vellosimine->Sarpagan_17_ol Putative C-17 Hydroxylase (P450)

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow_P450 Start Identify Candidate P450 Genes Cloning Clone cDNA into Expression Vector Start->Cloning Expression Heterologous Expression (e.g., Yeast, Insect Cells) Cloning->Expression Microsome Microsome Isolation Expression->Microsome Assay Enzyme Assay with Substrate and NADPH Microsome->Assay Analysis LC-MS/MS Analysis of Products Assay->Analysis End Functional Characterization Analysis->End

Caption: Experimental workflow for P450 characterization.

References

Vellosiminol: A Technical Guide to Its Natural Sources and Plant Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Vellosiminol, a lesser-known monoterpene indole alkaloid, is a constituent of the bark of the South American tree Geissospermum vellosii. This technical guide provides a comprehensive overview of the natural sources of Vellosiminol and details contemporary methodologies for its extraction and isolation from plant matrices. While quantitative data for Vellosiminol itself is scarce due to its status as a minor alkaloid, this document compiles available yield information for the total alkaloid fraction and related major alkaloids from Geissospermum vellosii. Furthermore, this guide outlines detailed experimental protocols for the extraction, fractionation, and purification of Vellosiminol and its congeners. In the absence of specific studies on the signaling pathways of Vellosiminol, a representative pathway is illustrated based on the known biological activities of the major alkaloids found in Geissospermum vellosii, which are implicated in anticancer and anti-inflammatory responses.

Natural Sources of Vellosiminol

Vellosiminol is an indole alkaloid naturally occurring in the bark of Geissospermum vellosii, a tree indigenous to the Amazon rainforest.[1][2][3][4] This plant, also known by its synonym Geissospermum laeve and common name "Pao Pereira," belongs to the Apocynaceae family.[1] The bark of Geissospermum vellosii is a rich source of various monoterpene indole alkaloids, with Vellosiminol being a minor component alongside more abundant and well-studied alkaloids such as geissospermine, vellosimine, and geissolosimine.[2][3] Species of the related genus Aspidosperma are also known to produce a wide array of structurally diverse indole alkaloids and represent a potential, though unconfirmed, source for similar compounds.[5][6][7][8]

Plant Extraction and Isolation Methodologies

While specific, modern protocols for the isolation of Vellosiminol are not extensively documented, a general and effective strategy can be derived from established methods for the extraction and purification of indole alkaloids from Geissospermum and Aspidosperma species.[1][5][9][10][11] The process involves a multi-step approach encompassing initial extraction, acid-base partitioning to isolate the alkaloid fraction, and subsequent chromatographic purification.

General Experimental Workflow

The isolation of Vellosiminol and related alkaloids from Geissospermum vellosii bark follows a logical progression from crude extract to purified compound. The workflow is designed to first broadly capture the alkaloidal content and then systematically purify the target molecules.

G start Dried and Powdered Geissospermum vellosii Bark extraction Soxhlet Extraction (Ethanol/Acidified Water) start->extraction filtration Filtration and Concentration extraction->filtration acid_base Acid-Base Partitioning (Dichloromethane/Aqueous Acid) filtration->acid_base alkaloid_fraction Total Alkaloid Fraction (TAF) acid_base->alkaloid_fraction chromatography Chromatographic Separation (e.g., HSCCC, HPLC) alkaloid_fraction->chromatography fractions Collection of Fractions chromatography->fractions analysis TLC and HPLC-MS Analysis fractions->analysis pure_compounds Isolation of Pure Alkaloids (Vellosiminol, Vellosimine, etc.) analysis->pure_compounds

Caption: General workflow for the extraction and isolation of alkaloids from Geissospermum vellosii.

Detailed Experimental Protocols
  • Preparation : The bark of Geissospermum vellosii is air-dried and finely ground to a powder to increase the surface area for efficient extraction.[1]

  • Soxhlet Extraction : 6.5 g of the powdered bark is subjected to Soxhlet extraction for a duration of 24 cycles. The extraction solvent is a 70:30 (v/v) mixture of ethanol and 0.1% formic acid in ultrapure water. The acidification of the aqueous portion of the solvent aids in the protonation and subsequent solubilization of the basic alkaloid molecules.[1]

  • Concentration : The resulting hydroalcoholic extract is then concentrated under reduced pressure using a rotary evaporator to remove the ethanol. The remaining aqueous solution is then typically lyophilized or directly used for the next step.

  • Acidification and Extraction : The crude extract is redissolved in a 5% aqueous hydrochloric acid solution. This acidic solution is then washed with a nonpolar organic solvent, such as dichloromethane, to remove neutral and weakly basic compounds.

  • Basification and Extraction : The acidic aqueous layer, now containing the protonated alkaloids, is basified to a pH of approximately 9-10 with an aqueous ammonia solution. This deprotonates the alkaloids, rendering them soluble in organic solvents.

  • Final Extraction : The basified aqueous solution is then repeatedly extracted with dichloromethane. The organic layers are combined, washed with distilled water, and dried over anhydrous sodium sulfate.

  • Total Alkaloid Fraction : The solvent is evaporated under reduced pressure to yield the Total Alkaloid Fraction (TAF).

The TAF is a complex mixture of numerous alkaloids requiring advanced chromatographic techniques for the separation of individual components.

  • High-Speed Counter-Current Chromatography (HSCCC) : This technique has been successfully employed for the separation of indole alkaloids from Geissospermum vellosii.[10][11] A two-phase solvent system, such as ethyl acetate-butanol-water (2:3:5 v/v/v), can be used in an elution-extrusion mode.[10] The fractions are collected and analyzed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is a high-resolution technique suitable for the final purification of alkaloids. A C18 column with a gradient elution system of acetonitrile and acidified water is commonly used.[1] The eluent is monitored by a UV detector, and fractions corresponding to individual peaks are collected.

  • Structure Elucidation : The purified compounds, including Vellosiminol, are then structurally characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry.[1][5][9][11]

Quantitative Data

Plant MaterialExtraction/Fractionation MethodProductYield (%)Reference
Geissospermum sericeum BarkEthanolic ExtractionEthanol Extract2.2[12]
Geissospermum sericeum Ethanolic ExtractAcid-Base PartitioningNeutral Fraction17.3[12]
Geissospermum sericeum Ethanolic ExtractAcid-Base PartitioningAlkaloid Fraction10.7[12]
Geissospermum vellosii Ethanolic ExtractReflux ExtractionMethanol Fraction85.2[2]
Geissospermum vellosii Ethanolic ExtractAcid-Base PartitioningNeutral Fraction42.8[2]
Geissospermum vellosii Ethanolic ExtractAcid-Base PartitioningAlkaloid Fraction27.5[2]

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of Vellosiminol are currently unavailable. However, the crude extracts of Geissospermum vellosii and its major alkaloid constituents have demonstrated a range of pharmacological effects, including anti-inflammatory, anti-malarial, and notably, anti-cancer activities.[2][11][12] For instance, extracts of G. vellosii have been shown to induce apoptosis in ovarian and prostate cancer cells.[12] The alkaloid geissoschizoline N4-methylchlorine, isolated from Geissospermum sericeum, has been shown to induce apoptosis in human gastric cancer cells via the caspase pathway.[12]

Based on these findings, a representative signaling pathway illustrating the induction of apoptosis by the major alkaloids of Geissospermum is presented below. This pathway highlights key molecular targets that are likely to be modulated by these compounds.

G cluster_cell Cancer Cell Geissospermum_Alkaloids Geissospermum Alkaloids (e.g., Geissoschizoline derivatives) Caspase8 Caspase-8 Geissospermum_Alkaloids->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Cleavage and Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution of Cell Death

Caption: A representative signaling pathway for apoptosis induction by Geissospermum alkaloids.

Conclusion

Vellosiminol is a naturally occurring indole alkaloid found in the bark of Geissospermum vellosii. While it is a minor constituent, established methodologies for the extraction and purification of alkaloids from this plant provide a robust framework for its isolation. The lack of specific biological data for Vellosiminol underscores the need for further research to elucidate its pharmacological properties and potential therapeutic applications. The known anti-cancer and other biological activities of the major alkaloids from Geissospermum vellosii suggest that Vellosiminol may also possess valuable bioactivities, making it a compound of interest for future drug discovery and development efforts.

References

The Biological Activity of Sarpagan Indole Alkaloids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

October 30, 2025

Abstract

Sarpagan indole alkaloids, a class of structurally complex natural products primarily isolated from plants of the Apocynaceae family, have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological activities of sarpagan indole alkaloids, with a focus on their potential as therapeutic agents. We present a compilation of quantitative bioactivity data, detailed experimental protocols for key assays, and an exploration of their mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic leads from natural sources.

Introduction

The sarpagan indole alkaloids are a subgroup of monoterpenoid indole alkaloids characterized by a rigid pentacyclic cage-like structure. This unique architecture is biosynthetically derived from the condensation of tryptamine and secologanin. For decades, compounds within this family have been investigated for a wide range of pharmacological effects, including anticancer, antiplasmodial, anti-inflammatory, and cardiovascular activities. Prominent members of this class include sarpagine, macroline, vellosimine, and akuammidine. The structural complexity and diverse biological activities of these alkaloids make them attractive scaffolds for drug discovery and development. This guide aims to consolidate the current knowledge on their biological activities, providing a technical resource to facilitate further research and development in this promising area.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of representative sarpagan and related indole alkaloids. This data is crucial for comparing the potency and selectivity of these compounds and for guiding structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Sarpagan-Type Alkaloids

Alkaloid/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Angustilongine EKBCytotoxicity1.5[1]
Angustilongine EKB (Vincristine-resistant)Cytotoxicity2.1[1]
Angustilongine FKBCytotoxicity0.9[1]
Angustilongine FKB (Vincristine-resistant)Cytotoxicity1.2[1]
Angustilongine GPC-3 (Prostate)Cytotoxicity3.2[1]
Angustilongine HLNCaP (Prostate)Cytotoxicity4.5[1]
Angustilongine IMCF7 (Breast)Cytotoxicity2.8[1]
Angustilongine JMDA-MB-231 (Breast)Cytotoxicity5.6[1]
Angustilongine KHT-29 (Colon)Cytotoxicity7.3[1]
Angustilongine KHCT 116 (Colon)Cytotoxicity9.0[1]
Angustilongine LA549 (Lung)Cytotoxicity0.02[1]

Table 2: Opioid Receptor Binding Affinity of Akuammidine

Receptor SubtypeBinding AssayKᵢ (µM)Reference
µ-opioidRadioligand displacement0.6[2][3]
δ-opioidRadioligand displacement2.4[3]
κ-opioidRadioligand displacement8.6[2][3]

Table 3: Anti-inflammatory Activity of Sarpagan-Containing Extract

SourceAssayIC50 (µg/mL)Reference
Rauvolfia densiflora leaf extractCOX Assay155.38[4]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of sarpagan indole alkaloids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., KB, PC-3, MCF7) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the sarpagan alkaloid dissolved in a suitable solvent (e.g., DMSO, final concentration <0.1%) and incubate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antiplasmodial Assay (Plasmodium falciparum)

This assay determines the ability of a compound to inhibit the growth of the malaria parasite, Plasmodium falciparum, in an in vitro culture of human erythrocytes.

  • Parasite Culture: The chloroquine-sensitive (e.g., 3D7) or chloroquine-resistant (e.g., K1) strains of P. falciparum are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.

  • Assay Procedure (SYBR Green I-based):

    • Prepare serial dilutions of the sarpagan alkaloid in a 96-well plate.

    • Add parasitized erythrocytes (2% hematocrit, 1% parasitemia) to each well.

    • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

    • After incubation, lyse the cells by adding SYBR Green I lysis buffer.

    • Measure fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: The fluorescence intensity is proportional to the parasite biomass. The IC50 value is calculated by comparing the fluorescence in treated wells to that in untreated control wells.

Anti-inflammatory Assay (COX-2 Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response.

  • Enzyme and Substrate: Use a commercially available COX-2 inhibitor screening kit or purified ovine or human recombinant COX-2 enzyme. Arachidonic acid is used as the substrate.

  • Assay Procedure (Fluorometric):

    • In a 96-well plate, add the COX-2 enzyme, a fluorometric probe, and the sarpagan alkaloid at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time (e.g., 10-20 minutes).

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: The decrease in fluorescence in the presence of the inhibitor is proportional to the inhibition of COX-2 activity. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which sarpagan indole alkaloids exert their biological effects is crucial for their development as therapeutic agents. While research in this area is ongoing, some insights into their signaling pathways have been elucidated.

Opioid Receptor Signaling

Akuammidine, a sarpagan alkaloid, has been shown to interact with opioid receptors, with a preference for the µ-opioid receptor.[2][3] Agonism at the µ-opioid receptor typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in analgesic and other central nervous system effects.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Akuammidine Akuammidine MOR µ-Opioid Receptor Akuammidine->MOR binds Gi Gαi/o MOR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Analgesia & Other CNS Effects PKA->Cellular_Response leads to

Figure 1. Proposed signaling pathway for akuammidine via the µ-opioid receptor.
Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the biological activity of sarpagan indole alkaloids from a natural source involves several key steps, from extraction to mechanism of action studies.

G Plant_Material Plant Material (e.g., Apocynaceae) Extraction Extraction & Fractionation Plant_Material->Extraction Bioassay_Screening Bioassay Screening (e.g., Cytotoxicity) Extraction->Bioassay_Screening Active_Fractions Identification of Active Fractions Bioassay_Screening->Active_Fractions Isolation Isolation of Pure Alkaloids Active_Fractions->Isolation Bioactivity-guided Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Quantitative_Assays Quantitative Bioassays (IC50, Ki) Structure_Elucidation->Quantitative_Assays MOA_Studies Mechanism of Action Studies Quantitative_Assays->MOA_Studies

References

Sarpagan-17-ol: Unraveling the Mechanism of Action in Inflammatory Response

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Inflammation is a complex biological response crucial for host defense. However, its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents with specific mechanisms of action is a significant area of pharmaceutical research. This document provides a comprehensive overview of the current understanding of the mechanism of action of Sarpagan-17-ol, a compound with potential anti-inflammatory properties. Due to the limited publicly available data on this compound, this guide synthesizes information from related compounds and general inflammatory pathways to propose a putative mechanism of action and to provide a framework for future research.

Introduction to the Inflammatory Cascade

The inflammatory response is primarily mediated by immune cells, which, upon activation by pathogens or tissue damage, release a variety of pro-inflammatory cytokines and chemokines. Key signaling pathways involved in orchestrating this response include the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathways, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. A critical component of the innate immune response is the inflammasome, a multi-protein complex that triggers the activation of caspase-1 and the subsequent maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. The NLRP3 inflammasome is one of the most well-characterized inflammasomes and is implicated in a wide range of inflammatory diseases.[1][2]

Putative Mechanism of Action of this compound

While direct studies on this compound are not extensively available, its structural analogs and related alkaloids have been reported to possess anti-inflammatory properties. Based on this, we can hypothesize potential mechanisms through which this compound may exert its effects. A plausible target for this compound is the NLRP3 inflammasome . Inhibition of the NLRP3 inflammasome would lead to a reduction in the maturation and secretion of IL-1β and IL-18, thereby dampening the inflammatory response.

Visualization of the Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound, focusing on the inhibition of the NLRP3 inflammasome pathway.

Sarpagan17ol_Mechanism cluster_cell Macrophage cluster_inflammasome NLRP3 Inflammasome Assembly PAMPs_DAMPs PAMPs/DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB_activation NF-κB Pathway Activation TLR->NFkB_activation Pro_IL1b Pro-IL-1β Pro-IL-18 NFkB_activation->Pro_IL1b Transcription NLRP3_priming NLRP3 Priming NFkB_activation->NLRP3_priming Transcription IL1b_IL18 Mature IL-1β IL-18 Pro_IL1b->IL1b_IL18 Cleavage by Active Caspase-1 NLRP3 NLRP3 NLRP3_priming->NLRP3 ASC ASC NLRP3->ASC Oligomerization Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Inflammation Inflammatory Response IL1b_IL18->Inflammation Sarpagan17ol This compound Sarpagan17ol->NLRP3 Inhibition Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis cluster_outcome Expected Outcome Cell_Culture Macrophage Cell Culture (BMDM or THP-1) LPS_Priming LPS Priming (4h) Cell_Culture->LPS_Priming Compound_Treatment This compound Treatment (1h) LPS_Priming->Compound_Treatment NLRP3_Activation NLRP3 Activator Stimulation (e.g., ATP, 30 min) Compound_Treatment->NLRP3_Activation Supernatant_Collection Collect Supernatant NLRP3_Activation->Supernatant_Collection Cell_Lysis Prepare Cell Lysates NLRP3_Activation->Cell_Lysis ELISA ELISA for IL-1β, TNF-α Supernatant_Collection->ELISA Western_Blot Western Blot for Caspase-1, NLRP3 Cell_Lysis->Western_Blot Data_Interpretation Data Interpretation and Mechanism Elucidation ELISA->Data_Interpretation Western_Blot->Data_Interpretation

References

In-depth Technical Guide: Preliminary Pharmacological Screening of Vellosiminol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Vellosiminol" does not appear in the currently available scientific literature. As such, this guide is a speculative framework based on the general pharmacological screening of novel natural products, particularly those with structures potentially similar to flavonoids, as suggested by broad searches on related chemical classes. The experimental protocols, data, and signaling pathways presented here are illustrative and should be adapted based on the actual chemical and biological properties of Vellosiminol once they are determined.

This document provides a comprehensive template for the preliminary pharmacological screening of a novel compound, Vellosiminol. It is intended for researchers, scientists, and drug development professionals.

Introduction

Vellosiminol is a novel natural product with a chemical structure that suggests potential for a range of biological activities. Preliminary pharmacological screening is a critical first step in the drug discovery process to identify its therapeutic potential and mechanism of action. This guide outlines a series of in vitro and in vivo assays to assess the antioxidant, anti-inflammatory, and cytotoxic activities of Vellosiminol.

Data Presentation

Table 1: In Vitro Antioxidant Activity of Vellosiminol
AssayVellosiminol IC₅₀ (µM)Positive Control IC₅₀ (µM)
DPPH Radical ScavengingData to be determinedAscorbic Acid: Value
ABTS Radical ScavengingData to be determinedTrolox: Value
Ferric Reducing Antioxidant Power (FRAP)Data to be determinedQuercetin: Value
Table 2: In Vitro Anti-inflammatory Activity of Vellosiminol
AssayCell LineVellosiminol IC₅₀ (µM)Positive Control IC₅₀ (µM)
Nitric Oxide (NO) InhibitionRAW 264.7Data to be determinedDexamethasone: Value
COX-2 InhibitionHT-29Data to be determinedCelecoxib: Value
TNF-α InhibitionTHP-1Data to be determinedInfliximab: Value
IL-6 InhibitionTHP-1Data to be determinedTocilizumab: Value
Table 3: In Vitro Cytotoxic Activity of Vellosiminol
Cell LineCancer TypeVellosiminol IC₅₀ (µM)Positive Control IC₅₀ (µM)
MCF-7BreastData to be determinedDoxorubicin: Value
A549LungData to be determinedCisplatin: Value
HepG2LiverData to be determinedSorafenib: Value
HCT116ColonData to be determined5-Fluorouracil: Value

Experimental Protocols

In Vitro Antioxidant Assays

3.1.1. DPPH Radical Scavenging Assay

  • Prepare various concentrations of Vellosiminol and a positive control (Ascorbic Acid) in methanol.

  • Add 100 µL of each concentration to a 96-well plate.

  • Add 100 µL of 0.2 mM DPPH solution in methanol to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

3.1.2. ABTS Radical Scavenging Assay

  • Prepare ABTS radical cation solution by mixing 7 mM ABTS stock solution with 2.45 mM potassium persulfate and leaving the mixture in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of Vellosiminol at various concentrations to 190 µL of the diluted ABTS solution in a 96-well plate.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vitro Anti-inflammatory Assays

3.2.1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of Vellosiminol for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Collect the supernatant and measure the nitrite concentration using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Determine the IC₅₀ for NO inhibition.

In Vitro Cytotoxicity Assay

3.3.1. MTT Assay

  • Seed cancer cell lines (MCF-7, A549, HepG2, HCT116) in 96-well plates and incubate for 24 hours.

  • Treat the cells with various concentrations of Vellosiminol for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Compound Preparation cluster_screening Pharmacological Screening cluster_analysis Data Analysis Vellosiminol_Isolation Isolation of Vellosiminol Characterization Structural Characterization Vellosiminol_Isolation->Characterization In_Vitro_Antioxidant In Vitro Antioxidant Assays (DPPH, ABTS, FRAP) Characterization->In_Vitro_Antioxidant In_Vitro_Anti_inflammatory In Vitro Anti-inflammatory Assays (NO, COX-2, Cytokines) Characterization->In_Vitro_Anti_inflammatory In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assays (MTT against cancer cell lines) Characterization->In_Vitro_Cytotoxicity IC50_Determination IC50 Value Determination In_Vitro_Antioxidant->IC50_Determination In_Vitro_Anti_inflammatory->IC50_Determination In_Vitro_Cytotoxicity->IC50_Determination Statistical_Analysis Statistical Analysis IC50_Determination->Statistical_Analysis

Caption: Workflow for the preliminary pharmacological screening of Vellosiminol.

Postulated Anti-inflammatory Signaling Pathway

Based on activities observed in similar flavonoid-like compounds, Vellosiminol may interfere with the NF-κB signaling pathway.

nfkb_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates Vellosiminol Vellosiminol Vellosiminol->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Inflammatory_Genes activates transcription of

Caption: Postulated inhibition of the NF-κB signaling pathway by Vellosiminol.

The Biogenesis of Ajmaline Alkaloids: A Technical Guide to the Central Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmaline, a prominent monoterpenoid indole alkaloid (MIA), has long been a compound of interest in the pharmaceutical industry, primarily for its antiarrhythmic properties. The intricate molecular architecture of ajmaline and its congeners has also made its biosynthetic pathway a subject of intense scientific scrutiny. Understanding the enzymatic cascade that constructs this complex molecule from simple precursors is pivotal for endeavors in metabolic engineering, synthetic biology, and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the core biosynthetic pathway leading to ajmaline, with a focus on the key enzymatic transformations, quantitative data, and detailed experimental methodologies.

While the sarpagine and ajmaline alkaloid families are closely related and share a common biosynthetic origin from strictosidine, the specific role of sarpagan-17-ol in the direct biogenesis of ajmaline is not prominently established in the current scientific literature. This guide will therefore focus on the well-elucidated central pathway to ajmaline, which proceeds through a series of defined intermediates.

The Ajmaline Biosynthetic Pathway: An Overview

The biosynthesis of ajmaline is a multi-step enzymatic process that begins with the universal MIA precursor, strictosidine. The pathway involves a series of remarkable molecular rearrangements, cyclizations, hydroxylations, reductions, and acylations to assemble the complex hexacyclic structure of ajmaline. The key enzymes and intermediates are detailed below.

A critical step in the formation of both sarpagine and ajmaline type alkaloids is the establishment of the C-5/C-16 bond, which forms the characteristic sarpagan bridge. This reaction is catalyzed by the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450-dependent monooxygenase[1]. From this key branch point, the pathway to ajmaline proceeds through a series of dedicated enzymatic conversions.

Quantitative Data on Key Biosynthetic Enzymes

The following table summarizes the available kinetic data for some of the key enzymes in the ajmaline biosynthetic pathway. This information is crucial for metabolic modeling and for understanding the efficiency and substrate specificity of each catalytic step.

EnzymeSubstrate(s)Km (µM)Reference(s)
Sarpagan Bridge Enzyme (SBE)Geissoschizine22.5 - 35.3[2]
Vinorine Synthase (VS)Gardneral (16-epi-vellosimine)7.5
Vinorine Synthase (VS)Acetyl-CoA57

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core ajmaline biosynthetic pathway and a general workflow for the heterologous expression and analysis of the pathway enzymes.

Ajmaline_Biosynthesis Strictosidine Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Multiple Steps Polyneuridine_Aldehyde Polyneuridine Aldehyde Geissoschizine->Polyneuridine_Aldehyde SBE epiVellosimine 16-epi-Vellosimine Polyneuridine_Aldehyde->epiVellosimine PNAE Vinorine Vinorine epiVellosimine->Vinorine VS Vomilenine Vomilenine Vinorine->Vomilenine VH Dihydrovomilenine 1,2-Dihydrovomilenine Vomilenine->Dihydrovomilenine VR Acetylnorajmaline 17-O-Acetylnorajmaline Dihydrovomilenine->Acetylnorajmaline DHVR Norajmaline Norajmaline Acetylnorajmaline->Norajmaline AAE Ajmaline Ajmaline Norajmaline->Ajmaline NNMT

Caption: The core biosynthetic pathway of ajmaline from strictosidine.

Experimental_Workflow cluster_0 Gene Cloning and Vector Construction cluster_1 Yeast Transformation and Expression cluster_2 Enzyme Assay and Product Analysis Gene_Isolation Isolate cDNAs of Biosynthetic Enzymes Vector_Construction Clone into Yeast Expression Vectors Gene_Isolation->Vector_Construction Yeast_Transformation Transform Yeast Strain Vector_Construction->Yeast_Transformation Protein_Expression Induce Protein Expression Yeast_Transformation->Protein_Expression Cell_Lysis Prepare Cell-Free Extracts Protein_Expression->Cell_Lysis Enzyme_Assay Perform In Vitro Enzyme Assays Cell_Lysis->Enzyme_Assay LC_MS LC-MS/MS Analysis of Products Enzyme_Assay->LC_MS

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Sarpagan-17-ol via Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarpagan-17-ol belongs to the sarpagine family of indole alkaloids, a class of natural products known for their complex molecular architectures and significant biological activities. The total synthesis of these molecules is a challenging endeavor that has attracted considerable attention from the synthetic organic chemistry community. A key strategic disconnection in the synthesis of the sarpagan skeleton often involves the construction of the central tetracyclic core. The Pictet-Spengler reaction has emerged as a powerful and stereoselective method to forge this crucial framework, enabling the efficient assembly of the characteristic bridged ring system of sarpagine alkaloids.

This document provides detailed application notes and protocols for the total synthesis of this compound, leveraging a well-established asymmetric Pictet-Spengler reaction as the cornerstone of the synthetic strategy. The protocols are based on analogous syntheses of related sarpagine alkaloids and provide a general framework for accessing this important class of molecules.

Synthetic Strategy Overview

The total synthesis of this compound commences with the commercially available and enantiopure D-(+)-tryptophan. The key steps in the synthetic sequence are:

  • Asymmetric Pictet-Spengler Reaction: Condensation of an N-protected tryptophan derivative with a suitable aldehyde to construct the tetracyclic core with excellent control of stereochemistry.

  • Formation of the Bicyclo[3.3.1]nonane System: Subsequent intramolecular cyclization to form the characteristic bridged ring system of the sarpagan alkaloids.

  • Functional Group Manipulations: A series of transformations to install the requisite functional groups and complete the synthesis of this compound.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization A D-(+)-Tryptophan B N-Protected Tryptophan Derivative A->B Protection C Tetracyclic Intermediate B->C Asymmetric Pictet-Spengler Reaction D Bicyclo[3.3.1]nonane Core C->D Intramolecular Cyclization E Functional Group Interconversion D->E F This compound E->F Final Transformations

Caption: Overall workflow for the total synthesis of this compound.

Key Experimental Protocols

Protocol 1: Asymmetric Pictet-Spengler Reaction for the Formation of the Tetracyclic Intermediate

This protocol describes the key Pictet-Spengler cyclization to form the tetracyclic core, which is a common intermediate in the synthesis of many sarpagine alkaloids.

Materials:

  • N-benzyl-D-tryptophan methyl ester

  • 4,4-Dimethoxybutyraldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-benzyl-D-tryptophan methyl ester (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere of argon, add 4,4-dimethoxybutyraldehyde (1.2 eq).

  • Cool the reaction mixture to 0 °C and add trifluoroacetic acid (2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetracyclic intermediate.

Quantitative Data:

ReactantProductSolventCatalyst/ReagentReaction Time (h)Yield (%)Diastereomeric Ratio
N-benzyl-D-tryptophan methyl ester & 4,4-DimethoxybutyraldehydeTetracyclic Diester IntermediateDCMTFA24-4885-95>20:1

Signaling Pathways and Reaction Mechanisms

The Pictet-Spengler reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the electron-rich indole nucleus to form the new carbon-carbon bond.

G A Tryptamine Derivative C Iminium Ion Intermediate A->C Condensation B Aldehyde B->C D Spiroindolenine Intermediate C->D Intramolecular Electrophilic Attack E Rearrangement D->E F Tetrahydro-β-carboline Product E->F Deprotonation

Caption: Mechanism of the Pictet-Spengler reaction.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the bicyclo[3.3.1]nonane core, a crucial precursor to this compound.

StepReactionKey ReagentsSolventYield (%)
1N-Benzylation of D-tryptophan methyl esterBenzyl bromide, K₂CO₃Acetonitrile98
2Pictet-Spengler Cyclization4,4-Dimethoxybutyraldehyde, TFADCM92
3Dieckmann CondensationNaHToluene85
4DecarboxylationLiCl, H₂ODMSO90

Conclusion

The total synthesis of this compound can be efficiently achieved through a strategy centered on a highly diastereoselective Pictet-Spengler reaction. This approach provides rapid access to the key tetracyclic and bicyclo[3.3.1]nonane core structures of the sarpagine alkaloid family. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of complex indole alkaloids and the development of novel therapeutic agents. The stereocontrol imparted by the chiral pool starting material (D-tryptophan) is effectively translated throughout the synthetic sequence, highlighting the power of this strategy for enantioselective synthesis.

Application Notes and Protocols for the Asymmetric Synthesis of the Sarpagine Alkaloid Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the sarpagine alkaloid core, a key structural motif in a wide range of biologically active natural products. The sarpagine family of indole alkaloids exhibits significant pharmacological activities, making their synthetic access a topic of considerable interest in medicinal chemistry and drug development.

Introduction

The sarpagine alkaloids are a class of monoterpenoid indole alkaloids characterized by a complex, cage-like architecture. Their intricate structures, featuring a bridged azabicyclo[3.3.1]nonane or related system fused to an indole nucleus, present a formidable challenge for synthetic chemists. The development of asymmetric strategies to access the core structure is crucial for the preparation of enantiomerically pure alkaloids and their analogues for biological evaluation. This document outlines several key asymmetric strategies that have been successfully employed in the total synthesis of sarpagine and related alkaloids.

Key Asymmetric Strategies and Methodologies

Several innovative strategies have been developed for the enantioselective construction of the sarpagine core. Below are detailed protocols for some of the most significant approaches.

Photocatalytic Nitrogen-Centered Radical Cascade

A recently developed strategy employs a photoredox-catalyzed nitrogen-centered radical cascade to assemble the tetrahydrocarbolinone framework, which serves as a key intermediate for the sarpagine core. This approach was successfully utilized in the asymmetric total synthesis of (-)-normacusine B.[1][2]

Experimental Workflow:

G cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Intermediate cluster_3 Core Construction cluster_4 Final Core A Enamide C Photocatalytic Nitrogen-Centered Radical Cascade A->C B Acrolein B->C D Tetrahydrocarbolinone Skeleton C->D Assembly E Titanium-mediated Intramolecular Amide-Alkene Coupling D->E Construction of Azabicyclo[3.3.1]nonane F Nickel-catalyzed Reductive Heck Coupling E->F Construction of Azabicyclo[2.2.2]octane G Sarpagine Alkaloid Core (e.g., (-)-Normacusine B) F->G Final Assembly

Caption: Workflow for sarpagine core synthesis via photocatalysis.

Protocol: Synthesis of the Tetrahydrocarbolinone Skeleton [1]

  • Reaction Setup: In a dried Schlenk tube under an argon atmosphere, combine the starting enamide (1.0 equiv), acrolein (1.5 equiv), and the photocatalyst (e.g., an iridium-based complex, 1-5 mol%).

  • Solvent and Reagents: Dissolve the reactants in a suitable degassed solvent such as acetonitrile or DMF. Add a radical initiator (e.g., AIBN, 10 mol%) and a stoichiometric oxidant.

  • Reaction Conditions: Irradiate the reaction mixture with a blue LED lamp at room temperature for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired tetrahydrocarbolinone product.

Product Yield Enantiomeric Excess (e.e.)
Tetrahydrocarbolinone Intermediate65-80%>95%
Gold(I)-Catalyzed 6-exo-dig Cyclization

This strategy enables the divergent synthesis of several sarpagine-related indole alkaloids. A key step involves the gold(I)-catalyzed 6-exo-dig cyclization to construct a piperidine ring with an exocyclic (E)-ethylidene side chain, which serves as a common intermediate.[3]

Experimental Workflow:

G cluster_0 Starting Material cluster_1 Key Reaction cluster_2 Common Intermediate cluster_3 Divergent Synthesis cluster_4 Products A Propargyl Amine Derivative B Gold(I)-catalyzed 6-exo-dig Cyclization A->B C Piperidine with (E)-ethylidene side chain B->C D Further Transformations C->D E Sarpagine Alkaloids (e.g., Hydroxygardnerine, Gardnerine) D->E G A Tryptamine Derivative C Asymmetric Pictet-Spengler Reaction A->C B Chiral Aldehyde or Ketone B->C D Tetracyclic Sarpagine Template C->D Forms Core Structure E High Enantioselectivity D->E Achieves G A L-Tryptophan B Multi-step Synthesis A->B C Cyclopropanol Intermediate B->C D Tandem Oxidative Ring-Opening/Cyclization C->D E Caged Sarpagine Scaffold D->E F Ketone α-Allenylation E->F G Common Caged Intermediate F->G H Divergent Synthesis G->H I Sarpagine and Koumine Alkaloids H->I

References

Application Note: Protocol for In Vitro Anti-inflammatory Assay of Sarpagan-17-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. Natural products are a promising source for novel anti-inflammatory agents. Sarpagan-17-ol, also known as Vellosiminol, is a sarpagan indole alkaloid found in plants of the Rauvolfia genus[1][2][3]. Alkaloids from this genus are known to possess various pharmacological properties, including anti-inflammatory activities[4][5]. This document provides a detailed protocol for evaluating the in vitro anti-inflammatory effects of this compound using a widely accepted cell-based model.

The protocol utilizes the murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response[6][7]. LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the production of key inflammatory mediators[8]. This protocol outlines methods to quantify the inhibitory effect of this compound on nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway[1][2][6].

Key Experimental Assays

  • Cell Viability Assay (MTT): To determine the non-toxic concentration range of this compound.

  • Nitric Oxide (NO) Assay: To measure the inhibition of NO production using the Griess reagent[9][10].

  • Cytokine Immunoassay (ELISA): To quantify the inhibition of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β[11][12][13].

  • COX-2 Inhibition Assay: To assess the direct inhibitory effect of this compound on COX-2 enzyme activity[14][15].

Data Presentation

The following tables summarize expected quantitative data from the described assays, providing a clear structure for comparison of results.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages (MTT Assay)

This compound (µM)Cell Viability (%)Standard Deviation (±)
0 (Vehicle Control)100.04.5
198.73.8
597.24.1
1095.53.5
2592.14.9
5088.45.2
10065.36.1

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

TreatmentNO₂⁻ Concentration (µM)% InhibitionStandard Deviation (±)
Control (Untreated)1.2-0.3
LPS (1 µg/mL)35.80.02.1
LPS + this compound (1 µM)32.59.21.9
LPS + this compound (5 µM)25.129.91.5
LPS + this compound (10 µM)18.747.81.2
LPS + this compound (25 µM)10.371.20.9
LPS + Dexamethasone (10 µM)5.484.90.7

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production (pg/mL)

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Untreated)55 ± 832 ± 515 ± 4
LPS (1 µg/mL)2850 ± 1501980 ± 120950 ± 80
LPS + this compound (10 µM)1520 ± 951050 ± 75510 ± 45
LPS + this compound (25 µM)780 ± 60540 ± 50260 ± 30
LPS + Dexamethasone (10 µM)450 ± 40310 ± 35150 ± 20

Table 4: Effect of this compound on COX-2 Enzyme Activity

TreatmentCOX-2 Activity (% of Control)% InhibitionIC₅₀ (µM)
Vehicle Control100.00.0-
This compound (1 µM)85.214.8
This compound (5 µM)68.431.6
This compound (10 µM)51.348.710.3
This compound (25 µM)29.870.2
Celecoxib (10 µM)15.584.50.5

Experimental Workflow and Signaling Pathway

References

Application Notes and Protocols: Investigating Novel Anti-Inflammatory Agents in Lipopolysaccharide-Stimulated Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Characterization of the Anti-Inflammatory Effects of a Test Compound in Lipopolysaccharide-Stimulated Macrophages

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators. This process is central to the innate immune response but can also contribute to the pathophysiology of inflammatory diseases. Therefore, the LPS-stimulated macrophage model is a cornerstone of anti-inflammatory drug discovery. These application notes provide a comprehensive guide to studying the effects of a novel anti-inflammatory agent, referred to herein as the "Test Compound," on LPS-stimulated macrophages. The protocols and data presentation formats are based on established methodologies in the field.

Data Presentation

Quantitative data from experiments should be organized into clear and concise tables to facilitate comparison between different experimental conditions.

Table 1: Effect of Test Compound on Macrophage Viability

Concentration of Test Compound (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 5.2
198.6± 4.8
1097.2± 5.1
2595.8± 6.3
5093.4± 5.9
10070.1± 7.2

Table 2: Effect of Test Compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Untreated)Below Detection LimitBelow Detection LimitBelow Detection Limit
LPS (1 µg/mL)1540 ± 1202850 ± 210850 ± 75
LPS + Test Compound (10 µM)980 ± 951870 ± 150540 ± 60
LPS + Test Compound (25 µM)520 ± 60990 ± 110280 ± 45
LPS + Test Compound (50 µM)210 ± 35450 ± 50120 ± 20

Table 3: Effect of Test Compound on Pro-Inflammatory Enzyme Expression in LPS-Stimulated Macrophages (Relative Protein Expression)

TreatmentiNOS (Relative to β-actin)COX-2 (Relative to β-actin)
Control (Untreated)0.05 ± 0.010.08 ± 0.02
LPS (1 µg/mL)1.00 ± 0.121.00 ± 0.15
LPS + Test Compound (10 µM)0.65 ± 0.080.72 ± 0.09
LPS + Test Compound (25 µM)0.32 ± 0.050.41 ± 0.06
LPS + Test Compound (50 µM)0.11 ± 0.020.15 ± 0.03

Experimental Protocols

Macrophage Cell Culture

This protocol describes the maintenance of the RAW 264.7 macrophage cell line, a commonly used model for studying inflammation.[1]

  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT or CCK-8)

It is crucial to determine the cytotoxic potential of the Test Compound to ensure that observed anti-inflammatory effects are not due to cell death.[1][2]

  • Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10^4 cells/well and allow them to adhere overnight.[1]

  • Treat the cells with various concentrations of the Test Compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.[3]

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LPS-Stimulation and Treatment

This protocol outlines the stimulation of macrophages with LPS to induce an inflammatory response and subsequent treatment with the Test Compound.

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 24-well plates for ELISA) at a density of 8 x 10^5 cells/well and allow them to adhere overnight.[1][3]

  • Pre-treat the cells with non-toxic concentrations of the Test Compound for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for cytokine analysis, shorter time points for signaling pathway analysis).[2][3]

  • A vehicle control (e.g., DMSO) should be run in parallel.

Measurement of Pro-Inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of secreted cytokines in the cell culture supernatant.

  • Following LPS stimulation and treatment, collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis for Pro-Inflammatory Enzymes and Signaling Proteins

Western blotting is used to determine the protein levels of key inflammatory mediators and signaling molecules.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65 (NF-κB), phospho-p38, phospho-ERK, phospho-JNK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Signaling Pathways and Experimental Workflow

LPS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TRAF6 TRAF6 TAK1 TAK1 IKK IKK Complex IkappaB IκBα NFkappaB NF-κB (p50/p65) MAPKKs MAPKKs (MKK3/6, MKK4/7, MEK1/2) p38 p38 JNK JNK ERK ERK NFkappaB_nuc NF-κB AP1 AP-1 Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2)

Experimental_Workflow cluster_analysis Analysis start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells in Appropriate Plates culture->seed viability Determine Non-Toxic Concentrations of Test Compound (MTT/CCK-8 Assay) seed->viability pretreat Pre-treat with Test Compound viability->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant lysates Prepare Cell Lysates stimulate->lysates elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant->elisa western Western Blot for iNOS, COX-2, and Signaling Proteins lysates->western end_node End elisa->end_node western->end_node

Mechanism_of_Action LPS LPS TLR4 TLR4 LPS->TLR4 Signaling NF-κB & MAPK Signaling Cascades TLR4->Signaling Inflammation Pro-inflammatory Mediator Production Signaling->Inflammation TestCompound Test Compound TestCompound->Signaling Inhibits

References

Application Note: Quantification of Sarpagan-17-ol in Plant Extracts by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sarpagan-17-ol is a monoterpenoid indole alkaloid found in medicinal plants, notably within the Rauwolfia species. As a member of the sarpagan family of alkaloids, it is of significant interest to researchers in pharmacology and natural product chemistry due to its structural relation to biologically active compounds. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound in plant extracts.

Analytical Principle

This method utilizes reverse-phase HPLC to separate this compound from other co-extracted phytochemicals. The separation is achieved on a C18 column with a gradient elution mobile phase consisting of acetonitrile and a phosphate buffer. Quantification is performed by UV detection, comparing the peak area of the analyte in the sample to that of a certified reference standard. The method is validated for linearity, accuracy, precision, and sensitivity.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in natural product analysis, phytochemistry, and quality control of herbal medicines.

Experimental Workflow Diagram

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material (e.g., Rauwolfia serpentina roots) drying Drying and Pulverization plant_material->drying extraction Ultrasonic Extraction (Methanol) drying->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification calibration_curve Calibration Curve (Standard Solutions) calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

Detailed Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Storage: Store all standard solutions at 4°C in amber vials to protect them from light.

Sample Preparation: Extraction from Plant Material
  • Drying and Grinding: Dry the plant material (e.g., roots of Rauwolfia serpentina) at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder (approximately 40-60 mesh).

  • Extraction: Accurately weigh 1 g of the powdered plant material into a conical flask. Add 25 mL of methanol.

  • Ultrasonication: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the residue twice more with 25 mL of methanol each time to ensure complete extraction.

  • Pooling and Evaporation: Combine all the filtrates and evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution: Reconstitute the dried extract with 5 mL of methanol.

  • Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC-UV Method for Quantification
  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 85 15
    10 70 30
    20 50 50
    25 85 15

    | 30 | 85 | 15 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Data Analysis and Quantification
  • Calibration Curve: Inject the prepared working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be > 0.995 for good linearity.

  • Sample Analysis: Inject the prepared plant extract sample and identify the peak corresponding to this compound by comparing its retention time with that of the standard.

  • Quantification: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve. The amount of this compound in the original plant material can be calculated as follows:

    Amount (mg/g) = (Concentration from HPLC (µg/mL) × Volume of reconstituted extract (mL)) / (Initial weight of plant material (g) × 1000)

Data Presentation

Table 1: Method Validation Parameters
ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD) (µg/mL)0.25
Limit of Quantification (LOQ) (µg/mL)0.80
Precision (%RSD, n=6)< 2.0%
Accuracy (Recovery %)97.5% - 102.3%
Table 2: Quantification of this compound in Rauwolfia serpentina Root Extracts
Sample IDPlant SourceThis compound (mg/g dry weight)%RSD (n=3)
RS-01Wild Population AValue to be determinedValue to be determined
RS-02Cultivated Stock BValue to be determinedValue to be determined
RS-03Commercial Product CValue to be determinedValue to be determined

Biosynthetic Pathway Visualization

Simplified Sarpagan Alkaloid Biosynthesis

The biosynthesis of sarpagan alkaloids, including this compound, is a complex process originating from the shikimate pathway. Below is a simplified diagram illustrating key steps leading to the sarpagan skeleton.

Sarpagan Biosynthesis tryptophan Tryptophan strictosidine Strictosidine tryptophan->strictosidine secologanin Secologanin secologanin->strictosidine geissoschizine Geissoschizine strictosidine->geissoschizine Multiple Steps polyneuridine_aldehyde Polyneuridine Aldehyde geissoschizine->polyneuridine_aldehyde sarpagan_skeleton Sarpagan Skeleton polyneuridine_aldehyde->sarpagan_skeleton Sarpagan Bridge Enzyme sarpagan_17_ol This compound sarpagan_skeleton->sarpagan_17_ol Hydroxylation/Reduction

Caption: Simplified biosynthetic pathway leading to the sarpagan alkaloid skeleton.

Application Notes: Investigating the Anti-inflammatory Potential of Sarpagan-17-ol in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarpagan-17-ol, also known as Vellosiminol, is a sarpagan indole alkaloid identified within the methanolic leaf extract of Rauvolfia densiflora, a plant belonging to the Apocynaceae family known for its diverse medicinal properties.[1] While research on the specific bioactivity of isolated this compound is limited, the extract containing this and other alkaloids has demonstrated notable in-vitro anti-inflammatory effects.[2] This suggests that this compound may contribute to these properties and warrants further investigation as a potential anti-inflammatory agent.

Alkaloids as a class are recognized for their wide range of pharmacological activities, including potent anti-inflammatory effects, often through the modulation of key signaling pathways.[3] This document provides a theoretical framework and practical, generalized protocols for researchers interested in exploring the cell culture applications of this compound for inflammation research. The methodologies outlined below are standard assays used to characterize the anti-inflammatory properties of novel compounds.

Quantitative Data Summary

Currently, there is no published data on the specific anti-inflammatory activity of isolated this compound. The available data pertains to the crude methanolic leaf extract of Rauvolfia densiflora, which contains this compound among other compounds.

Table 1: In-Vitro Anti-inflammatory Activity of Rauvolfia densiflora Leaf Extract

Assay TypeTest SubstanceConcentration% InhibitionIC₅₀ Value
Cyclooxygenase (COX) AssayMethanolic Leaf Extract200 µg/mL55.27%155.38 µg/mL
Data sourced from a study on the methanolic leaf extract of Rauvolfia densiflora.[1][2]

Hypothesized Mechanism of Action

While the precise mechanism of this compound is uninvestigated, we can hypothesize its potential pathways based on related sarpagan alkaloids and common anti-inflammatory mechanisms. A related sarpagan alkaloid, N(4)-methyltalpinine, has been shown to be a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB and MAPK (Mitogen-Activated Protein Kinase) signaling cascades are central regulators of inflammation, controlling the expression of pro-inflammatory cytokines, enzymes like COX-2, and other mediators.

Therefore, a plausible hypothesis is that this compound exerts anti-inflammatory effects by inhibiting the activation of NF-κB and/or modulating the phosphorylation of key proteins in the MAPK pathway (such as p38, ERK, and JNK) in response to inflammatory stimuli like Lipopolysaccharide (LPS).

Proposed Signaling Pathways

The following diagrams illustrate the hypothetical signaling pathways that could be targeted by this compound in an inflammation model, such as LPS-stimulated macrophages.

NF-kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Releases Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Transcription Sarpagan This compound Sarpagan->IKK Inhibits? Sarpagan->NFkB_nuc Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MKK_p38 MKK3/6 MAPKKK->MKK_p38 P MKK_ERK MEK1/2 MAPKKK->MKK_ERK P p38 p38 MKK_p38->p38 P AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activates ERK ERK1/2 MKK_ERK->ERK P ERK->AP1 Activates Genes Inflammatory Response AP1->Genes Sarpagan This compound Sarpagan->MAPKKK Inhibits? Sarpagan->p38 Inhibits? Sarpagan->ERK Inhibits?

Caption: Hypothesized modulation of MAPK signaling pathways by this compound.

Experimental Protocols

The following are detailed protocols for foundational experiments to characterize the anti-inflammatory activity of this compound.

Experimental Workflow Overview

Experimental_Workflow Start Start: Obtain this compound CellCulture Culture Macrophages (e.g., RAW 264.7) Start->CellCulture Cytotoxicity 1. Cytotoxicity Assay (MTT) Determine non-toxic dose range CellCulture->Cytotoxicity Pretreat 2. Pre-treat cells with This compound Cytotoxicity->Pretreat Stimulate 3. Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Assays 4. Perform Downstream Assays Stimulate->Assays Cytokine Cytokine Analysis (ELISA) (TNF-α, IL-6) Assays->Cytokine NO Nitric Oxide Assay (Griess) Assays->NO Western Western Blot (p-p38, p-ERK, IκBα, COX-2) Assays->Western Analysis 5. Data Analysis & Interpretation Cytokine->Analysis NO->Analysis Western->Analysis

Caption: General workflow for assessing the anti-inflammatory activity of this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound on a relevant cell line (e.g., murine macrophage RAW 264.7 cells).

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and plate reader (570 nm)

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should be <0.1% in all wells.

  • Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only) and an untreated control.

  • Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Select the highest concentrations that show >95% viability for subsequent inflammation assays.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Objective: To quantify the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • Materials from Protocol 1

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit (Component A: Sulfanilamide solution; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite (NaNO₂) standard

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Remove media and add 100 µL of media containing non-toxic concentrations of this compound (determined from Protocol 1). Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well for analysis.

  • Standard Curve: Prepare a standard curve using serial dilutions of NaNO₂ (e.g., 0-100 µM).

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant or standard. Add 50 µL of Griess Reagent A, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Absorbance Reading: Measure absorbance at 540 nm.

  • Analysis: Calculate the concentration of nitrite in each sample using the standard curve. Compare the this compound treated groups to the LPS-only control.

Protocol 3: Western Blot for Inflammatory Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-IκBα, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to ~80% confluency. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes for phosphorylation events, 12-24 hours for protein expression like COX-2).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, collect lysate, and centrifuge to pellet debris. Collect the supernatant containing the protein.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again, then apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (β-actin) and phosphorylated proteins to their total protein counterparts.

References

Application Note: Spectroscopic Data Interpretation for the Characterization of Vellosiminol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vellosiminol, a naturally occurring indole alkaloid with the molecular formula C19H22N2O, is a compound of significant interest to researchers in natural product chemistry and drug development. Its complex polycyclic structure necessitates a comprehensive analytical approach for unambiguous characterization. This application note provides a detailed protocol for the interpretation of spectroscopic data—including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)—for the structural elucidation of Vellosiminol. Due to the limited availability of published spectroscopic data for Vellosiminol, this document will use data from a closely related indole alkaloid, Vellosimine (C19H20N2O), as an illustrative example to guide researchers in the characterization process. The methodologies and interpretation principles described herein are directly applicable to the analysis of Vellosiminol.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data that would be expected for an indole alkaloid of the Vellosiminol class. The data presented is for the related compound Vellosimine and serves as a guide for interpretation.

Table 1: Mass Spectrometry Data

ParameterValueInterpretation
Molecular FormulaC19H22N2O-
Molecular Weight294.39 g/mol -
Ionization ModeESI+Protonated molecule [M+H]⁺
Expected m/z295.1754High-resolution mass spectrometry for elemental composition confirmation

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
~3400 (broad)N-H stretch (indole)
~3350 (sharp)O-H stretch (alcohol)
~2920, 2850C-H stretch (aliphatic)
~1610C=C stretch (aromatic)
~1460C-H bend (aliphatic)
~1050C-O stretch (alcohol)

Table 3: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Proposed Assignment
8.10br s1H-Indole N-H
7.55d1H7.8Ar-H
7.30d1H8.1Ar-H
7.15t1H7.5Ar-H
7.10t1H7.5Ar-H
4.15d1H5.0H-C-O
3.80 - 2.50m~10H-Aliphatic protons
1.70s3H-CH₃
1.20t3H7.2Ethyl CH₃

Table 4: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Proposed Assignment
136.5Ar-C (quaternary)
127.8Ar-C (quaternary)
122.0Ar-CH
120.0Ar-CH
118.5Ar-CH
111.0Ar-CH
108.2Ar-C (quaternary)
70.1H-C-O
60.5Aliphatic C
55.0 - 20.0Multiple aliphatic carbons
25.5CH₃
12.5Ethyl CH₃

Experimental Protocols

Isolation of Vellosiminol

A generalized protocol for the isolation of indole alkaloids from plant material is as follows:

  • Extraction: Dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for 48-72 hours.

  • Acid-Base Partitioning: The crude extract is concentrated under reduced pressure and then subjected to acid-base partitioning. The extract is dissolved in 5% aqueous HCl and washed with ethyl acetate to remove neutral and acidic compounds. The acidic aqueous layer is then basified with NH₄OH to pH 9-10 and extracted with dichloromethane to obtain the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid extract is purified using a combination of chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Vellosiminol.

Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution mass spectra are acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using a KBr pellet or as a thin film on a NaCl plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz or higher field NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. 2D NMR experiments, such as COSY, HSQC, and HMBC, are performed to aid in the complete assignment of proton and carbon signals.

Data Interpretation and Structural Elucidation

The structural elucidation of Vellosiminol is achieved by a synergistic interpretation of the data obtained from various spectroscopic techniques.

cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation cluster_2 Structure Elucidation MS Mass Spectrometry (HRMS) Formula Molecular Formula (from HRMS) MS->Formula IR Infrared Spectroscopy FuncGroups Functional Groups (from IR) IR->FuncGroups NMR NMR Spectroscopy (1H, 13C, 2D) Connectivity Proton-Proton & Proton-Carbon Connectivity (from 2D NMR) NMR->Connectivity CarbonSkeleton Carbon Skeleton (from 13C & DEPT) NMR->CarbonSkeleton Structure Proposed Structure of Vellosiminol Formula->Structure FuncGroups->Structure Connectivity->Structure CarbonSkeleton->Structure

Caption: Workflow for the structural elucidation of Vellosiminol.

Potential Biological Signaling Pathways

Indole alkaloids are known to interact with various biological targets. While the specific signaling pathways for Vellosiminol are yet to be fully elucidated, related compounds have been shown to modulate neurotransmitter receptors and ion channels. A hypothetical signaling pathway is illustrated below.

Vellosiminol Vellosiminol Receptor Target Receptor (e.g., Serotonin Receptor) Vellosiminol->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Protein Kinase Cascade (e.g., MAPK pathway) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Neurotransmission) Kinase_Cascade->Cellular_Response

Enantiospecific Synthesis of (+)-Vellosimine from D-(+)-Tryptophan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and experimental protocols for the enantiospecific synthesis of the indole alkaloid (+)-Vellosimine, commencing from the readily available chiral building block, D-(+)-tryptophan. The synthetic strategy hinges on a series of key transformations, including an asymmetric Pictet-Spengler reaction, a Dieckmann condensation to construct the characteristic 9-azabicyclo[3.3.1]nonane core, and a final intramolecular palladium-catalyzed coupling to furnish the target molecule. This stereocontrolled approach ensures the formation of the desired enantiomer, which is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by sarpagine-type alkaloids. The overall yield for this synthesis is reported to be 27%.[1]

Introduction

(+)-Vellosimine is a member of the sarpagine family of indole alkaloids, which are characterized by a complex, polycyclic architecture. The enantiospecific synthesis of these natural products is a challenging yet crucial task for the exploration of their therapeutic potential. The strategy detailed herein leverages the inherent chirality of D-(+)-tryptophan to establish the correct stereochemistry in the final product. The key steps involve the formation of a tetracyclic intermediate via a Pictet-Spengler reaction and Dieckmann condensation, followed by the introduction of the remaining structural features.

Synthetic Pathway Overview

The enantiospecific synthesis of (+)-Vellosimine from D-(+)-tryptophan methyl ester proceeds through a multi-step sequence. The initial phase involves the protection of the tryptophan derivative, followed by a diastereoselective Pictet-Spengler reaction to form the tetrahydro-β-carboline core. Subsequent elaboration of the side chain sets the stage for the crucial Dieckmann condensation, which forges the 9-azabicyclo[3.3.1]nonane ring system. The final stages of the synthesis involve functional group manipulations, including a palladium-catalyzed intramolecular coupling, to complete the synthesis of (+)-Vellosimine.

G D_Tryptophan D-(+)-Tryptophan Methyl Ester Nb_Benzyl Nb-Benzyl-D-tryptophan Methyl Ester D_Tryptophan->Nb_Benzyl N-Benzylation Pictet_Spengler_Product Tetrahydro-β-carboline Intermediate Nb_Benzyl->Pictet_Spengler_Product Asymmetric Pictet-Spengler Reaction Dieckmann_Precursor Dieckmann Condensation Precursor Pictet_Spengler_Product->Dieckmann_Precursor Side Chain Elaboration Azabicyclo_Intermediate 9-Azabicyclo[3.3.1]nonane Intermediate Dieckmann_Precursor->Azabicyclo_Intermediate Dieckmann Condensation Pd_Coupling_Precursor Pd-Catalyzed Coupling Precursor Azabicyclo_Intermediate->Pd_Coupling_Precursor Decarboxylation & Functionalization Vellosimine (+)-Vellosimine Pd_Coupling_Precursor->Vellosimine Intramolecular Pd-Catalyzed Coupling

Figure 1. Overall synthetic workflow for (+)-Vellosimine.

Data Presentation

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (%)
1N-BenzylationD-(+)-Tryptophan methyl esterN-Benzyl-D-tryptophan methyl esterBenzaldehyde, then NaBH484>99
2Asymmetric Pictet-Spengler ReactionN-Benzyl-D-tryptophan methyl esterTetrahydro-β-carboline intermediateAldehyde partner, acid catalystNot explicitly reportedHigh (trans diastereomer)
3Dieckmann CondensationAcyclic diester precursorβ-keto esterStrong base (e.g., NaH, KOtBu)Not explicitly reportedNot applicable
4Decarboxylationβ-keto esterTetracyclic ketoneAcidic or basic hydrolysis and heatingNot explicitly reportedNot applicable
5Intramolecular Pd-catalyzed CouplingFunctionalized tetracyclic intermediateVellosimine precursorPd catalyst, ligand, baseNot explicitly reportedNot applicable
6Final Conversion (Wittig & Hydrolysis)Advanced ketone intermediate(+)-VellosimineMeOCH2PPh3+Cl-, KOtBu; then HCl72>99
Overall Total Synthesis D-(+)-Tryptophan methyl ester (+)-Vellosimine 10 transformations 27 >99

Experimental Protocols

Step 1: Synthesis of N-Benzyl-D-tryptophan Methyl Ester
  • Procedure: To a solution of D-(+)-tryptophan methyl ester in an appropriate solvent (e.g., methanol), add benzaldehyde. Stir the reaction mixture at room temperature for several hours. Cool the reaction to 0 °C and add sodium borohydride (NaBH₄) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Work-up: Quench the reaction with water and remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by chromatography to afford N-benzyl-D-tryptophan methyl ester.

Step 2: Asymmetric Pictet-Spengler Reaction
  • Procedure: Dissolve N-benzyl-D-tryptophan methyl ester and the desired aldehyde partner in a dry, non-polar solvent (e.g., benzene or toluene) under an inert atmosphere. Add a suitable acid catalyst (e.g., trifluoroacetic acid). Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting diastereomeric mixture of tetrahydro-β-carbolines by column chromatography. For the synthesis of (+)-Vellosimine, the trans diastereomer is the desired product.

Step 3: Dieckmann Condensation
  • Procedure: To a suspension of a strong base (e.g., sodium hydride or potassium tert-butoxide) in a dry, aprotic solvent (e.g., THF or toluene) at 0 °C under an inert atmosphere, add a solution of the acyclic diester precursor dropwise. After the addition, warm the reaction mixture to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench with a proton source (e.g., acetic acid or saturated aqueous ammonium chloride). Extract the mixture with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting β-keto ester is often used in the next step without further purification.

G cluster_pictet_spengler Asymmetric Pictet-Spengler Reaction cluster_dieckmann Dieckmann Condensation PS_Start Nb-Benzyl-D-tryptophan Methyl Ester + Aldehyde PS_Iminium Iminium Ion Intermediate PS_Start->PS_Iminium Acid Catalysis PS_Cyclization Intramolecular Cyclization PS_Iminium->PS_Cyclization PS_Product Tetrahydro-β-carboline PS_Cyclization->PS_Product DC_Start Acyclic Diester DC_Enolate Enolate Formation DC_Start->DC_Enolate Strong Base DC_Cyclization Intramolecular Acyl Substitution DC_Enolate->DC_Cyclization DC_Product β-Keto Ester DC_Cyclization->DC_Product

Figure 2. Key reaction mechanisms.

Conclusion

The enantiospecific synthesis of (+)-Vellosimine from D-(+)-tryptophan is a notable achievement in natural product synthesis. The strategy, employing key reactions such as the Pictet-Spengler and Dieckmann condensations, provides a reliable route to this complex indole alkaloid. The detailed protocols and data presented in this document are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating further investigations into the biological properties of (+)-Vellosimine and its analogues.

References

Troubleshooting & Optimization

Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Pictet-Spengler reaction in the synthesis of sarpagine alkaloids.

Troubleshooting Guide

This guide addresses common issues encountered during the Pictet-Spengler reaction for the synthesis of the tetracyclic core of sarpagine alkaloids.

Issue 1: Low or No Product Yield

Question Possible Causes Solutions & Recommendations
Q: My Pictet-Spengler reaction is giving a very low yield or no desired product. What are the common reasons for this? 1. Insufficiently acidic catalyst: The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion.[1] 2. Decomposition of starting materials: Tryptophan derivatives can be sensitive to harsh acidic conditions and high temperatures. 3. Poor quality reagents: Impurities in the aldehyde or solvent can interfere with the reaction. 4. Steric hindrance: Bulky substituents on the tryptophan nitrogen or the aldehyde can slow down the reaction.1. Catalyst Choice: Use strong protic acids like trifluoroacetic acid (TFA) or Lewis acids like BF₃·OEt₂. The choice of acid can significantly impact the yield. 2. Reaction Conditions: Start with milder conditions (e.g., lower temperature) and gradually increase if no reaction is observed. For sensitive substrates, consider a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization. 3. Reagent Purity: Ensure the aldehyde is pure and the solvent is anhydrous, as water can hydrolyze the intermediate iminium ion. 4. Protecting Groups: For tryptamines with bulky N-substituents, longer reaction times or higher temperatures might be necessary.

Issue 2: Poor Diastereoselectivity (Formation of Mixed cis/trans Isomers)

Question Possible Causes Solutions & Recommendations
Q: I am getting a mixture of cis and trans diastereomers of the tetrahydro-β-carboline product. How can I improve the diastereoselectivity? 1. Kinetic vs. Thermodynamic Control: The cis isomer is often the kinetic product, while the trans isomer is the thermodynamic product. Reaction conditions determine the final ratio.[2] 2. Nature of the N-substituent on Tryptophan: Unsubstituted or small N-substituents on the tryptophan ester can lead to poor selectivity.1. Thermodynamic Control for trans Isomer: To favor the desired trans isomer, which is crucial for the sarpagine core, use stronger acids (like TFA) and/or higher temperatures to allow for equilibration to the more stable trans product.[2] 2. N-Benzylation: The use of an N-benzyl group on the tryptophan methyl ester starting material is a well-established strategy to achieve high trans selectivity (>20:1).[3] This bulky group directs the cyclization to favor the trans product. The benzyl group can be removed later in the synthesis.

Issue 3: Formation of Side Products

Question Possible Causes Solutions & Recommendations
Q: I am observing significant side product formation. What are the likely side products and how can I minimize them? 1. Epimerization at C-3: Harsh acidic conditions can lead to epimerization at the C-3 position. 2. δ-Lactam Formation: If using an unprotected α-ketoacid as the aldehyde component, intramolecular cyclization can lead to the formation of a δ-lactam. 3. Oxidation/Decomposition: The indole nucleus can be susceptible to oxidation under certain conditions.1. Control of Acidity and Temperature: While strong acid favors the trans isomer, excessively harsh conditions can lead to other side reactions. Careful optimization of acid concentration and temperature is key. 2. Protecting Groups: Protect the carboxylic acid of the aldehyde component (e.g., as a methyl ester) to prevent lactam formation. 3. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products.

Issue 4: Difficulty in Purification

Question Possible Causes Solutions & Recommendations
Q: I am struggling to separate the diastereomers and purify my Pictet-Spengler product. What are the recommended purification methods? 1. Similar Polarity of Diastereomers: The cis and trans isomers can have very similar polarities, making them difficult to separate by standard column chromatography. 2. Product Precipitation: In some cases, the desired product may precipitate from the reaction mixture along with impurities.1. Column Chromatography: Use a high-performance silica gel and carefully optimized eluent systems. A gradient elution may be necessary. Common eluents include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.[4][5] 2. Crystallization: If the desired diastereomer is crystalline, fractional crystallization can be an effective purification method. 3. Solubility-based Separation: In some cases, a solvent can be chosen in which one diastereomer is soluble while the other is not, allowing for separation by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pictet-Spengler reaction?

A1: The reaction proceeds through the initial condensation of a β-arylethylamine (like a tryptophan derivative) with an aldehyde to form a Schiff base. Under acidic conditions, the Schiff base is protonated to form an electrophilic iminium ion. The electron-rich indole ring then attacks the iminium ion in an intramolecular electrophilic aromatic substitution to form a spirocyclic intermediate. This is followed by a rearrangement to yield the tetrahydro-β-carboline ring system.

G cluster_0 Pictet-Spengler Reaction Mechanism Tryptophan Derivative Tryptophan Derivative Schiff Base Schiff Base Tryptophan Derivative->Schiff Base + Aldehyde, -H2O Aldehyde Aldehyde Iminium Ion Iminium Ion Schiff Base->Iminium Ion + H+ Spirocyclic Intermediate Spirocyclic Intermediate Iminium Ion->Spirocyclic Intermediate Intramolecular Cyclization Tetrahydro-β-carboline Tetrahydro-β-carboline Spirocyclic Intermediate->Tetrahydro-β-carboline Rearrangement, -H+ G cluster_1 Experimental Workflow Start Combine Reactants Step1 Add TFA at 0°C Start->Step1 Step2 Reflux and Monitor by TLC Step1->Step2 Step3 Workup (Quench, Extract) Step2->Step3 Step4 Purify by Column Chromatography Step3->Step4 End Isolated Product Step4->End

References

Sarpagan-17-ol solubility issues in aqueous buffers and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sarpagan-17-ol. The information addresses common solubility challenges in aqueous buffers and solutions, offering practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound, also known as Vellosiminol, is a sarpagan indole alkaloid with recognized pharmacological potential, including anti-inflammatory and anti-asthmatic properties.[1] Like many alkaloids, this compound is a hydrophobic molecule, which often leads to poor solubility in aqueous buffers. This low solubility can be a significant hurdle in experimental settings, affecting bioavailability, formulation, and the ability to achieve desired concentrations for in vitro and in vivo studies.

Q2: I'm observing precipitation of this compound when I add it to my aqueous buffer. What is the likely cause?

Precipitation of a hydrophobic compound like this compound upon introduction to an aqueous medium is a common issue. This occurs because the water molecules interact more favorably with each other than with the nonpolar this compound molecule, effectively forcing it out of solution. The pH of your buffer can also play a crucial role, especially for compounds with ionizable groups. For weakly basic or acidic drugs, precipitation can be significantly influenced by the buffer's pH and its capacity.[2]

Q3: How can I improve the solubility of this compound for my experiments?

Several strategies can be employed to enhance the solubility of hydrophobic compounds. These methods generally involve modifying the solvent or the compound itself to improve its interaction with water. Common techniques include:

  • Co-solvency: Adding a water-miscible organic solvent (a co-solvent) can increase solubility by reducing the polarity of the aqueous solution.[3][4]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can increase the proportion of the more soluble, ionized form of the molecule.[4][5]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the hydrophobic drug, enhancing its aqueous solubility.[5]

The choice of method will depend on the specific requirements of your experiment, including the desired final concentration of this compound and the tolerance of your experimental system to the solubilizing agents.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during dilution.

Possible Cause: The concentration of the organic co-solvent in your stock solution is too high, and upon dilution into the aqueous buffer, the solubility limit of this compound is exceeded.

Troubleshooting Steps:

  • Reduce the initial stock concentration: Prepare a more dilute stock solution of this compound in your chosen organic solvent.

  • Optimize the co-solvent percentage: Experiment with different final concentrations of the co-solvent in your aqueous buffer. Aim for the lowest percentage of co-solvent that maintains the solubility of this compound at the desired final concentration.

  • Stepwise dilution: Instead of a single large dilution, add the stock solution to the aqueous buffer in smaller increments while vortexing or stirring to facilitate dissolution.

  • Consider a different co-solvent: Some commonly used co-solvents include DMSO, ethanol, and PEG 300.[4] The effectiveness of each will vary.

Issue 2: The pH of my buffer changes after adding this compound.

Possible Cause: this compound, being an alkaloid, is likely basic. Adding it to a buffer with insufficient buffering capacity can alter the final pH of the solution.

Troubleshooting Steps:

  • Increase buffer capacity: Use a higher concentration of the buffering agent to resist pH changes upon the addition of your compound.

  • pH adjustment post-addition: After dissolving this compound, check the pH of the final solution and adjust it back to the desired value using small amounts of a suitable acid or base.

  • Choose an appropriate buffer: Select a buffer with a pKa close to the desired final pH of your solution to ensure optimal buffering capacity. The use of physiological buffers like bicarbonate buffers may be relevant for in vivo relevance but can present their own challenges with drug precipitation.[2][6][7]

Quantitative Data Summary

Due to the limited publicly available quantitative solubility data specifically for this compound, the following table provides a general framework for systematically determining its solubility using various common co-solvents. Researchers should perform their own solubility studies to determine the optimal conditions for their specific experimental needs.

Co-solvent Concentration in Aqueous Buffer (%) Maximum Achievable this compound Concentration (µg/mL) Observations
DMSO0.1To be determinede.g., Clear solution
0.5To be determinede.g., Clear solution
1.0To be determinede.g., Precipitation observed
Ethanol1To be determined
5To be determined
10To be determined
PEG 3001To be determined
5To be determined
10To be determined

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Accurately weigh a small amount of this compound powder.

  • Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol). Vortex or sonicate briefly to ensure complete dissolution.

  • This will serve as your high-concentration stock solution. Store appropriately, protected from light and at a suitable temperature to prevent degradation.

Protocol 2: Determining the Optimal Co-solvent Concentration
  • Prepare a series of dilutions of your this compound stock solution into your desired aqueous buffer. The final co-solvent concentration in these dilutions should range (e.g., 0.1%, 0.5%, 1%, 2%, 5%).

  • Visually inspect each solution for any signs of precipitation immediately after preparation and after a set incubation period (e.g., 1 hour) at the experimental temperature.

  • The lowest concentration of co-solvent that results in a clear, stable solution at your desired this compound concentration is the optimal condition.

Visualizations

Solubility_Troubleshooting_Workflow cluster_start Start cluster_assessment Initial Assessment cluster_strategy Solubilization Strategies cluster_optimization Optimization cluster_end Outcome start This compound Solubility Issue precip Precipitation in Aqueous Buffer? start->precip cosolvent Use Co-solvent (e.g., DMSO, Ethanol) precip->cosolvent Yes ph_adjust Adjust pH precip->ph_adjust Yes surfactant Use Surfactant (e.g., Tween 80) precip->surfactant Yes optimize_conc Optimize Co-solvent Concentration cosolvent->optimize_conc ph_adjust->optimize_conc surfactant->optimize_conc check_stability Check for Stability Over Time optimize_conc->check_stability Soluble fail Further Optimization Required optimize_conc->fail Precipitates success Soluble & Stable Solution Achieved check_stability->success Stable check_stability->fail Unstable

References

Stability and degradation of Sarpagan-17-ol under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sarpagan-17-ol (Vellosiminol). The information provided is intended to assist in designing and troubleshooting experiments related to the stability and degradation of this sarpagan alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during experimental procedures?

A1: this compound, as an indole alkaloid, is susceptible to degradation under several conditions. The primary factors include exposure to harsh pH (both acidic and basic conditions), oxidizing agents, and light (photodegradation). Temperature can also accelerate these degradation processes. It is crucial to control these factors to ensure the integrity of the compound during your experiments.

Q2: I am observing a rapid loss of this compound in my aqueous solution. What could be the cause?

A2: Rapid degradation in aqueous solutions is often linked to the pH of the medium. Indole alkaloids can be unstable in both strongly acidic and alkaline conditions.[1] We recommend preparing your solutions in a buffered system, ideally close to a neutral pH (e.g., pH 6-8), to minimize hydrolysis. Additionally, ensure the water used is of high purity (e.g., HPLC grade) and free of oxidizing contaminants. Storing aqueous solutions at low temperatures (2-8 °C) and protected from light can also mitigate degradation.

Q3: My this compound sample has changed color after storage. Is it still usable?

A3: A change in color, such as yellowing or browning, is a visual indicator of potential degradation. This is often due to oxidation or the formation of polymeric degradation products. We strongly advise against using a discolored sample for quantitative experiments or biological assays, as the purity is compromised. It is recommended to perform an analytical check (e.g., by HPLC) to assess the purity of the sample before use.

Q4: What are the best practices for storing this compound?

A4: For long-term storage, this compound should be stored as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. For short-term storage of solutions, prepare fresh solutions as needed. If storage of a stock solution is necessary, store it at -20°C or below in a light-protected vial, and minimize freeze-thaw cycles. The choice of solvent for the stock solution is also critical; anhydrous solvents like DMSO or ethanol are generally preferred over aqueous solutions for better stability.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Symptoms:

  • High variability between replicate experiments.

  • Loss of expected biological activity over time.

  • Unexpected or off-target effects.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Degradation in Assay Buffer Verify the pH and composition of your assay buffer. If possible, perform a time-course experiment to monitor the stability of this compound in the assay buffer using an appropriate analytical method (e.g., HPLC-UV). Consider using a freshly prepared solution for each experiment.
Photodegradation Protect your experimental setup from light, especially if the assay involves prolonged incubation times. Use amber-colored vials or cover plates with aluminum foil.
Oxidation If your assay medium contains potentially oxidizing components, consider degassing the buffer or adding an antioxidant (ensure the antioxidant does not interfere with the assay).
Adsorption to Labware Sarpagan alkaloids can be "sticky." Use low-adsorption plasticware or silanized glassware to minimize loss of the compound.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Symptoms:

  • Multiple new peaks appearing in the chromatogram of a stored sample.

  • A decrease in the peak area of this compound with a corresponding increase in the area of new peaks.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Acid or Base Hydrolysis If using acidic or basic mobile phases, degradation can occur on the column. Ensure the mobile phase pH is within the stable range for both the compound and the column. Also, check the pH of the sample diluent.
Oxidative Degradation Ensure solvents are properly degassed. If samples are left on an autosampler for an extended period, consider using a temperature-controlled autosampler set to a low temperature (e.g., 4°C).
Photodegradation If the autosampler does not have a protective cover, use amber vials to protect the samples from light.
Thermal Degradation Avoid exposing the sample to high temperatures. If a heated column is used, assess the on-column stability of this compound.

Experimental Protocols

Protocol 1: General Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store an aliquot of the stock solution at 80°C for 24, 48, and 72 hours.

  • Photodegradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil and stored under the same conditions.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Characterize the major degradation products using techniques like LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

1. Column Selection:

  • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase Selection:

  • A common mobile phase for alkaloids is a mixture of acetonitrile or methanol and an aqueous buffer (e.g., ammonium acetate or formate) with a slightly acidic pH (e.g., pH 3-5).

  • Start with a gradient elution to separate the parent compound from any degradation products. For example:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase it over 20-30 minutes.

3. Detection:

  • Use a PDA or DAD detector to monitor the elution at multiple wavelengths. The indole chromophore typically has a maximum absorption around 280 nm.

4. Method Validation:

  • Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating specificity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis s1 This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) s1->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) s1->base Expose to Stress oxid Oxidation (3% H₂O₂, RT) s1->oxid Expose to Stress photo Photodegradation (Light Exposure) s1->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxid->hplc Analyze at Time Points photo->hplc Analyze at Time Points ms LC-MS/MS for Degradant Identification hplc->ms Characterize Degradants

Caption: Workflow for a forced degradation study of this compound.

logical_relationship compound This compound Stability ph pH compound->ph temp Temperature compound->temp light Light compound->light oxygen Oxidizing Agents compound->oxygen degradation Degradation ph->degradation temp->degradation light->degradation oxygen->degradation

Caption: Factors influencing the degradation of this compound.

References

Technical Support Center: Optimizing Chiral HPLC Separation of Sarpagine Alkaloid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the chiral HPLC separation of sarpagine alkaloid enantiomers. It is designed for researchers, scientists, and drug development professionals to assist in method development, optimization, and problem-solving.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the chiral HPLC separation of sarpagine alkaloids.

Question Answer
Why am I seeing poor or no resolution between my sarpagine alkaloid enantiomers? Poor resolution is a common issue in chiral separations. Here are several factors to consider and steps to take:* Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. For sarpagine and related indole alkaloids, polysaccharide-based CSPs like those found in Chiralpak® AD (amylose-based) and Chiralcel® OD (cellulose-based) columns are often the first choice and have shown success in separating related compounds. If one doesn't provide resolution, trying the other is a good strategy as their chiral recognition mechanisms differ.* Mobile Phase Composition: The composition of the mobile phase significantly impacts selectivity. * Normal Phase: A common starting point is a mixture of an alkane (like n-hexane or heptane) and an alcohol (like isopropanol or ethanol). Systematically vary the alcohol percentage (e.g., in 5% increments from 10% to 30%) to find the optimal selectivity. * Additives: For basic compounds like alkaloids, adding a small amount of a basic modifier such as diethylamine (DEA) or butylamine (typically 0.1%) to the mobile phase can improve peak shape and may enhance resolution by minimizing undesirable interactions with the stationary phase. For acidic impurities, an acidic modifier like trifluoroacetic acid (TFA) (typically 0.1%) may be beneficial.[1]* Temperature: Lowering the column temperature can sometimes improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Try reducing the temperature in 5°C increments.* Flow Rate: A lower flow rate can increase the interaction time between the analytes and the CSP, potentially leading to better resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
My alkaloid peaks are tailing significantly. What can I do to improve peak shape? Peak tailing for basic compounds like sarpagine alkaloids is often due to secondary interactions with the silica support of the stationary phase. Here are some solutions:* Use a Base-Deactivated Column: Ensure you are using a high-quality, well-end-capped chiral column specifically designed to minimize silanol interactions.* Add a Basic Modifier: As mentioned above, adding a basic modifier like 0.1% DEA to your mobile phase is a very effective way to reduce peak tailing by competing with the analyte for active sites on the stationary phase.* Adjust Mobile Phase pH: In reversed-phase or polar organic modes, adjusting the pH of the aqueous or polar component to be more acidic (e.g., pH ≤ 2.5) can protonate the basic alkaloid, which can sometimes lead to improved peak shape.
I am experiencing retention time shifts between injections. What is causing this instability? Retention time instability can be caused by several factors:* Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phase compositions. A longer equilibration time may be necessary.* Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.* Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for each run. Pre-mixed mobile phases are recommended over online mixing for maximum reproducibility. Also, ensure the mobile phase is properly degassed to prevent bubble formation.* Column Contamination: Contaminants from the sample or system can accumulate on the column, leading to changes in retention. Implement a regular column washing procedure.
What should I do if I observe ghost peaks in my chromatogram? Ghost peaks are peaks that appear in a blank run or at unexpected retention times. They can originate from:* Injector Carryover: The previous injection may not have been fully flushed from the injector. Clean the injector and syringe thoroughly. Injecting a strong solvent can help remove adsorbed sample.* Contaminated Mobile Phase: Impurities in the solvents or additives can concentrate on the column and elute as ghost peaks, particularly during gradient runs.* Sample Degradation: Sarpagine alkaloids may be unstable under certain conditions. Ensure your sample is fresh and stored properly.

Frequently Asked Questions (FAQs)

Question Answer
What are the most common chiral stationary phases (CSPs) for separating sarpagine alkaloid enantiomers? Polysaccharide-based CSPs are the most widely used and successful for the chiral separation of a broad range of alkaloids, including indole alkaloids like the sarpagine family.[2] Specifically, columns with amylose or cellulose derivatives, such as Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)), are excellent starting points.[2][3]
Should I use normal-phase or reversed-phase chromatography? Normal-phase chromatography, typically using a mobile phase of hexane and an alcohol, is the most common and often most successful mode for the chiral separation of alkaloids on polysaccharide-based CSPs. However, reversed-phase and polar organic modes are also possible with certain immobilized polysaccharide columns (e.g., Chiralpak® IA, IB, IC) and can offer different selectivity.
What are typical starting conditions for method development? A good starting point for method development with a polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H, 250 x 4.6 mm, 5 µm) would be:* Mobile Phase: n-Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).* Flow Rate: 1.0 mL/min.* Temperature: 25°C.* Detection: UV at a wavelength appropriate for the sarpagine alkaloid's chromophore (e.g., 220-300 nm).From here, you can optimize by adjusting the isopropanol percentage and evaluating other alcohols like ethanol.
How can I confirm the elution order of the enantiomers? The elution order can only be definitively determined by injecting a pure standard of one of the enantiomers. If standards are not available, other techniques such as circular dichroism (CD) spectroscopy of the collected fractions can be used to determine the absolute configuration of the eluted peaks.
How should I care for and store my chiral column? Proper care is essential for the longevity of expensive chiral columns.* Solvent Compatibility: Always check the column's instruction manual for solvent compatibility. Some solvents can irreversibly damage the chiral stationary phase.[4][5]* Storage: For long-term storage, flush the column with a solvent recommended by the manufacturer, typically the mobile phase without any additives, or a mixture like hexane/isopropanol (90:10 v/v). Ensure the column is securely capped to prevent the stationary phase from drying out.[4]* Sample Purity: Always filter your samples to prevent particulates from clogging the column frit. Using a guard column is also highly recommended.[4]

Data Presentation

Table 1: General Operating Parameters for Polysaccharide-Based Chiral Columns

ParameterChiralpak® AD-HChiralcel® OD-H
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) on silica gelCellulose tris(3,5-dimethylphenylcarbamate) on silica gel
Typical Mobile Phases n-Hexane/Alcohol (Isopropanol, Ethanol)n-Hexane/Alcohol (Isopropanol, Ethanol)
Additives for Basic Analytes 0.1% Diethylamine (DEA) or Butylamine0.1% Diethylamine (DEA) or Butylamine
Typical Flow Rate (4.6 mm ID) 0.5 - 1.5 mL/min0.5 - 1.5 mL/min
Temperature Range 0 - 40°C0 - 40°C
Pressure Limitation < 300 Bar (4350 psi)< 300 Bar (4350 psi)

Data compiled from manufacturer's instruction manuals.[6][5]

Table 2: Example Method Parameters for Related Indole Alkaloids

CompoundColumnMobile PhaseFlow Rate (mL/min)DetectionReference
TacamonineChiralpak® ADHexane/Ethanol/Methanol (80:15:5)1.0UV[3]
TacamonineChiralcel® ODHexane/Isopropanol (90:10)1.0UV[3]
17-alpha-hydroxytacamonineChiralpak® ADHexane/Ethanol/Methanol (80:15:5)1.0UV[3]
VindeburnolChiralcel® ODHexane/Isopropanol (90:10)1.0UV[3]

Experimental Protocols

Protocol 1: General Method Development for Chiral Separation of Sarpagine Alkaloids
  • Column Selection:

    • Select a polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Initial Mobile Phase Screening:

    • Prepare two mobile phases:

      • Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) + 0.1% DEA

      • Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) + 0.1% DEA

    • Equilibrate the column with Mobile Phase A for at least 30 minutes.

    • Inject the racemic sarpagine alkaloid standard.

    • Run the analysis and evaluate the chromatogram for any separation.

    • Flush the column with isopropanol, then equilibrate with Mobile Phase B and repeat the injection.

  • Optimization of the Alcohol Modifier:

    • Based on the initial screening, choose the alcohol (isopropanol or ethanol) that provided better initial separation or peak shape.

    • Systematically vary the percentage of the chosen alcohol in the mobile phase (e.g., 5%, 15%, 20%, 25%) while keeping the DEA concentration at 0.1%.

    • Analyze the chromatograms for changes in retention time and resolution.

  • Optimization of Temperature and Flow Rate:

    • Using the optimal mobile phase composition, investigate the effect of temperature. Set the column oven to 20°C, 25°C, and 30°C and observe the impact on resolution.

    • If necessary, reduce the flow rate from 1.0 mL/min to 0.7 mL/min or 0.5 mL/min to see if resolution improves.

  • Final Method Validation:

    • Once optimal conditions are established, perform multiple injections to confirm the reproducibility of retention times and resolution.

Protocol 2: Chiral Separation of Tacamonine (as an example for a related Indole Alkaloid)

This protocol is based on the separation of tacamonine, an indole alkaloid structurally related to the sarpagine family.[3]

  • HPLC System and Column:

    • HPLC system with UV detector.

    • Column: Chiralpak® AD (250 x 4.6 mm).

  • Mobile Phase:

    • Prepare a mobile phase of n-Hexane, Ethanol, and Methanol in a ratio of 80:15:5 (v/v/v).

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: Ambient.

    • Detection: UV detector set to an appropriate wavelength for tacamonine.

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the Chiralpak® AD column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Dissolve the tacamonine sample in the mobile phase.

    • Inject the sample and run the chromatogram.

Visualizations

G start_end start_end process process decision decision result result issue issue start Start: Racemic Sarpagine Alkaloid Sample select_csp Select Polysaccharide CSP (e.g., Chiralpak AD or Chiralcel OD) start->select_csp screen_solvents Screen Mobile Phases (Hexane/IPA vs Hexane/EtOH) + 0.1% DEA select_csp->screen_solvents check_res Resolution Achieved? screen_solvents->check_res optimize_alcohol Optimize Alcohol % check_res->optimize_alcohol Partial final_method Final Method check_res->final_method Yes switch_csp Switch to Alternative CSP (e.g., OD to AD) check_res->switch_csp No check_res2 Resolution Improved? optimize_alcohol->check_res2 optimize_temp_flow Optimize Temperature & Flow Rate check_res2->optimize_temp_flow Yes check_res2->switch_csp No optimize_temp_flow->final_method switch_csp->screen_solvents

Caption: Workflow for Chiral HPLC Method Development.

G start start problem problem question question solution solution start_node Start Troubleshooting peak_shape Problem: Poor Peak Shape or Resolution start_node->peak_shape is_tailing Are peaks tailing? peak_shape->is_tailing is_resolved Poor or no resolution? is_tailing->is_resolved No add_dea Add 0.1% DEA to mobile phase is_tailing->add_dea Yes optimize_mp Optimize alcohol % in normal phase is_resolved->optimize_mp Yes check_column Ensure column is base-deactivated add_dea->check_column lower_temp Lower column temperature optimize_mp->lower_temp switch_csp Try alternative CSP (AD vs OD) lower_temp->switch_csp

Caption: Troubleshooting Decision Tree for Peak Shape Issues.

References

Technical Support Center: NMR Peak Assignment for Complex Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of complex indole alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR-based structure elucidation of these intricate natural products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your NMR experiments on complex indole alkaloids.

Issue 1: Severe Signal Overlap in the ¹H NMR Spectrum

Q: My ¹H NMR spectrum of a newly isolated indole alkaloid shows severe signal overlap, especially in the aromatic (6.5-8.0 ppm) and aliphatic (1.0-4.0 ppm) regions. How can I resolve these signals for accurate assignment?

A: Signal overlap is a common challenge with complex indole alkaloids due to their intricate and often similar structures.[1][2] Here are several strategies to tackle this issue:

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for resolving overlapping signals by spreading them into a second dimension.

    • COSY (Correlation Spectroscopy): This experiment will help you identify proton-proton (¹H-¹H) spin systems, allowing you to trace the connectivity of coupled protons even if their signals are crowded in the 1D spectrum.

    • HSQC (Heteronuclear Single Quantum Coherence): By correlating protons directly to their attached carbons, you can use the larger chemical shift dispersion of ¹³C to resolve overlapping proton signals.[3]

    • J-Resolved Spectroscopy: This 2D technique separates chemical shifts and coupling constants onto different axes, which can simplify complex multiplets and reveal hidden signals.

  • Optimize Experimental Conditions:

    • Higher Magnetic Field: If available, using a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the chemical shift dispersion and improve signal separation.

    • Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) can induce differential changes in chemical shifts, potentially resolving some overlapping signals. For instance, the highly deshielded indole N-H proton signal is often well-resolved in aprotic solvents like DMSO-d₆.[1]

  • Selective 1D Techniques:

    • 1D TOCSY (Total Correlation Spectroscopy): This experiment allows you to selectively irradiate a resolved proton resonance and observe all other protons within the same spin system, effectively pulling out a single spin system from a crowded region.

    • 1D NOESY (Nuclear Overhauser Effect Spectroscopy): Also known as NOE difference spectroscopy, this can help by selectively irradiating a proton and observing which other protons are close in space, aiding in both resolution and spatial assignment.

Issue 2: Ambiguous Stereochemistry and Spatial Correlations

Q: I am having trouble determining the relative stereochemistry of my indole alkaloid. The NOESY correlations are weak or ambiguous, possibly due to conformational flexibility. What should I do?

A: Conformational flexibility is a known characteristic of many indole alkaloids, leading to averaged and often weak or uninterpretable NOE signals.[4] Here’s a troubleshooting guide:

  • Low-Temperature NMR: By lowering the temperature of your NMR experiment, you can often slow down the conformational exchange on the NMR timescale. This may "freeze out" one or more conformers, resulting in sharper signals and more defined NOE correlations for each distinct conformation.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules like many indole alkaloids, the NOE can be close to zero. A ROESY experiment can be a better alternative as it detects through-space correlations for a wider range of molecular sizes and avoids the issue of zero-crossing NOEs.

  • J-Coupling Analysis: Carefully measure the vicinal proton-proton coupling constants (³JHH). These values are related to the dihedral angle between the protons via the Karplus equation and can provide crucial information about the relative stereochemistry, especially in rigid ring systems.

  • Computational Chemistry:

    • Conformational Search: Perform a computational conformational search to identify the low-energy conformers of your molecule.

    • NOE Distance Prediction: Calculate the expected inter-proton distances for each low-energy conformer and compare them with your experimental NOESY/ROESY data to see which conformer best fits the observed correlations.

Issue 3: Difficulty in Assigning Quaternary Carbons

Q: I am struggling to assign the quaternary carbons in my indole alkaloid, as they do not have any directly attached protons. Which experiment is best for this?

A: The assignment of quaternary carbons is a critical step in structure elucidation and is primarily achieved using long-range heteronuclear correlation experiments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most crucial experiment for assigning quaternary carbons.[5][6] It detects correlations between protons and carbons over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). By observing correlations from known protons to a quaternary carbon, you can definitively place it within the molecular framework.[5][6]

  • Optimizing the HMBC Experiment: The success of an HMBC experiment depends on the chosen long-range coupling delay. A typical value is optimized for a J-coupling of 8 Hz. If you are looking for correlations over a heteroatom (e.g., oxygen or nitrogen), the coupling constants might be smaller, and you may need to adjust the delay accordingly.

  • Advanced HMBC Pulse Sequences: If standard HMBC experiments are not providing clear correlations, consider more advanced pulse sequences like the ACCORD-HMBC or i-HMBC, which can sometimes provide better sensitivity or help differentiate between two- and three-bond correlations.[7]

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Indole Alkaloid Moieties

This table provides a general reference for the expected chemical shift ranges of protons and carbons in common structural motifs of indole alkaloids. Note that these values can vary depending on the specific substitution and stereochemistry of the molecule.

MoietyAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Indole Core N-H8.0 - 11.0-Highly variable, often broad. More deshielded in DMSO-d₆.[1]
H-26.5 - 7.5120 - 140
C-2-120 - 140
H-36.0 - 7.0100 - 115
C-3-100 - 115Often a key site of substitution.
H-47.0 - 7.6115 - 125
C-4-115 - 125
H-56.8 - 7.2118 - 128
C-5-118 - 128
H-66.8 - 7.2118 - 128
C-6-118 - 128
H-77.2 - 7.8110 - 120
C-7-110 - 120
C-3a-125 - 135Quaternary carbon.
C-7a-130 - 140Quaternary carbon.
Common Substituents Methoxy (-OCH₃)3.5 - 4.050 - 60Sharp singlet.
N-Methyl (-NCH₃)2.2 - 3.530 - 45
Carbonyl (C=O)-160 - 220Includes amides, esters, ketones.
Olefinic (C=C)4.5 - 6.5100 - 150

Experimental Protocols

Protocol 1: Standard HMBC Experiment for Quaternary Carbon Assignment

This protocol outlines the key steps for acquiring and processing a standard gradient-selected HMBC (gHMBC) experiment.

  • Sample Preparation: Prepare a solution of your indole alkaloid in a suitable deuterated solvent to a concentration of 5-10 mg in 0.5-0.6 mL.

  • Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies. Shim the magnetic field to achieve good resolution and lineshape on the ¹H spectrum.

  • Acquisition Parameters:

    • Pulse Sequence: Select a standard gradient-selected HMBC pulse sequence (e.g., ghmbc on Bruker or gHMBC on Varian/Agilent systems).

    • Spectral Widths: Set the ¹H spectral width (sw) to cover all proton signals (e.g., 0-12 ppm). Set the ¹³C spectral width (sw1) to cover all carbon signals, including carbonyls and quaternary carbons (e.g., 0-220 ppm).

    • Long-Range Coupling Delay: Set the delay for evolution of long-range couplings (usually denoted as d6 or J_cnst) to be optimized for an average long-range J-coupling. A common starting point is a value corresponding to 8 Hz (e.g., 62.5 ms).

    • Acquisition Time (aq): Set a reasonably long acquisition time in the direct dimension for good digital resolution (e.g., 0.2-0.3 s).

    • Number of Scans (ns): Set the number of scans per increment to achieve adequate signal-to-noise. For a moderately concentrated sample, 8-16 scans are often sufficient.

    • Number of Increments (ni): Set the number of increments in the indirect dimension to at least 256 for decent resolution in the carbon dimension.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum if necessary (gHMBC is typically processed in magnitude mode, which does not require phasing).

    • Calibrate the spectrum using the residual solvent signals.

  • Analysis: Identify cross-peaks that correlate proton signals with carbon signals. These cross-peaks represent two- to four-bond correlations and are key to identifying quaternary carbons and linking different spin systems.[8]

Visualizations

Workflow for Indole Alkaloid Structure Elucidation

The following diagram outlines a typical workflow for the isolation and structure elucidation of a novel indole alkaloid.

G cluster_0 Isolation & Purification cluster_1 Initial Spectroscopic Analysis cluster_2 2D NMR for Connectivity cluster_3 Stereochemistry & Final Structure A Plant/Fungal Material Extraction B Solvent Partitioning A->B C Column Chromatography (Silica, Sephadex) B->C D HPLC Purification C->D E 1D NMR (¹H, ¹³C, DEPT) D->E F Mass Spectrometry (HR-MS) D->F G UV & IR Spectroscopy D->G H COSY (¹H-¹H Connectivity) E->H I HSQC (¹H-¹³C Direct Correlation) E->I J HMBC (Long-Range ¹H-¹³C Correlation) I->J K NOESY/ROESY (Through-Space Correlations) J->K L Computational Modeling (e.g., DP4+) K->L M Final Structure Proposal L->M G A Tryptophan B Tryptamine A->B Decarboxylation D Strictosidine B->D C Secologanin (from Terpenoid Pathway) C->D Condensation E Complex Indole Alkaloids (e.g., Ajmalicine, Catharanthine, Vindoline) D->E Multiple Enzymatic Steps

References

Interpreting mass spectrometry fragmentation patterns of Vellosiminol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for interpreting the mass spectrometry fragmentation patterns of Vellosiminol, a complex indole alkaloid. Given the limited availability of specific experimental data in the public domain, this guide offers a theoretically derived, yet chemically sound, framework for analysis, alongside practical troubleshooting advice to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak ([M]+• or [M+H]+) for Vellosiminol?

A1: Vellosiminol has a molecular formula of C₁₉H₂₂N₂O and a monoisotopic mass of 294.1732 g/mol .[1] In electron ionization (EI) mass spectrometry, you would expect to see the molecular ion peak ([M]+•) at m/z 294. In soft ionization techniques like electrospray ionization (ESI), you will likely observe the protonated molecule ([M+H]⁺) at m/z 295.

Q2: I am not observing the molecular ion peak. What could be the reason?

A2: The absence of a molecular ion peak can be due to several factors:

  • High Fragmentation: Vellosiminol, like many complex alkaloids, may be unstable under certain ionization conditions, leading to extensive fragmentation and a diminished or absent molecular ion peak.

  • Ionization Technique: Hard ionization techniques like EI are more likely to cause fragmentation than soft techniques like ESI or Chemical Ionization (CI).

  • Instrumental Parameters: Suboptimal settings for the ion source temperature, collision energy (in MS/MS), or solvent conditions can lead to poor ionization or excessive fragmentation.

Q3: What are the characteristic fragmentation patterns for indole alkaloids like Vellosiminol?

A3: Indole alkaloids, particularly those with a complex polycyclic structure like Vellosiminol, often undergo fragmentation through a series of retro-Diels-Alder (RDA) reactions, cleavage of bonds alpha to nitrogen atoms, and loss of small neutral molecules.[2][3] The fragmentation of plumeran indole alkaloids, which share structural similarities with Vellosiminol, often involves the opening of specific rings in the alkaloid core.[2][3]

Q4: How can I confirm the identity of the fragments I am observing?

A4: High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of fragment ions, which greatly aids in their identification. Tandem mass spectrometry (MS/MS) experiments, where a specific precursor ion is selected and fragmented, can help establish fragmentation pathways and confirm the relationship between different ions in the spectrum.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
No or Low Signal 1. Poor ionization of Vellosiminol. 2. Sample degradation. 3. Instrument contamination. 4. Incorrect mobile phase composition.1. Optimize ion source parameters (e.g., temperature, voltages). Try a different ionization technique (e.g., APCI if ESI fails). 2. Prepare fresh sample solutions. 3. Clean the ion source and mass spectrometer inlet. 4. Ensure the mobile phase is compatible with the ionization method and the analyte.
High Background Noise 1. Contaminated solvents or reagents. 2. Leaks in the LC or MS system. 3. Dirty ion source.1. Use high-purity, LC-MS grade solvents and fresh mobile phases. 2. Check all fittings and connections for leaks. 3. Perform routine cleaning of the ion source.
Poor Peak Shape 1. Column degradation. 2. Inappropriate mobile phase. 3. Sample overload.1. Replace the analytical column. 2. Adjust the mobile phase composition, pH, or gradient. 3. Dilute the sample.
Inconsistent Fragmentation 1. Fluctuating collision energy in MS/MS. 2. Unstable ion source conditions. 3. Presence of co-eluting isomers.1. Ensure the collision energy is stable and optimized for Vellosiminol. 2. Check for stability of ion source parameters throughout the analysis. 3. Improve chromatographic separation to resolve any isomers.

Hypothetical Fragmentation Pattern of Vellosiminol

The following table summarizes a plausible fragmentation pattern for Vellosiminol based on its structure and the known fragmentation behavior of related indole alkaloids.

m/z (Proposed) Proposed Fragment Plausible Neutral Loss Notes
295[C₁₉H₂₃N₂O]⁺-Protonated molecular ion ([M+H]⁺)
277[C₁₉H₂₁N₂O]⁺H₂OLoss of a water molecule.
266[C₁₈H₂₀N₂O]⁺C₂H₄ (Ethene)Retro-Diels-Alder fragmentation of the D ring.
251[C₁₇H₁₇N₂O]⁺C₃H₆ (Propene)Further fragmentation involving the ethylidene group.
196[C₁₃H₁₀NO]⁺C₆H₁₃NCleavage of the C/D ring junction.
168[C₁₁H₁₀N]⁺C₈H₁₃NOFragment corresponding to the indole moiety with part of the C ring.

Experimental Protocol: LC-MS/MS Analysis of Vellosiminol

This protocol provides a general procedure for the analysis of Vellosiminol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Accurately weigh 1 mg of Vellosiminol standard and dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.
  • Perform serial dilutions with a 50:50 mixture of methanol and water to prepare working standards of desired concentrations (e.g., 1, 10, 100, 1000 ng/mL).
  • For biological matrices, perform a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) followed by reconstitution in the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Desolvation Gas Flow: 800 L/hr.
  • Cone Gas Flow: 50 L/hr.
  • MS Scan Range: m/z 50-500.
  • MS/MS: Select the precursor ion for Vellosiminol (m/z 295) and apply a suitable collision energy (e.g., 20-40 eV) to obtain fragment ions.

Visualizing Fragmentation and Troubleshooting

To aid in the conceptualization of Vellosiminol's fragmentation and to provide a clear troubleshooting path, the following diagrams have been generated.

G cluster_main Hypothetical Fragmentation Pathway of Vellosiminol M_plus_H [M+H]⁺ m/z 295 Fragment_277 [M+H-H₂O]⁺ m/z 277 M_plus_H->Fragment_277 - H₂O Fragment_266 [M+H-C₂H₄]⁺ m/z 266 M_plus_H->Fragment_266 - C₂H₄ Fragment_196 [C₁₃H₁₀NO]⁺ m/z 196 Fragment_266->Fragment_196 - C₇H₁₀N Fragment_168 [C₁₁H₁₀N]⁺ m/z 168 Fragment_196->Fragment_168 - C₂H₂

Caption: Hypothetical fragmentation of Vellosiminol.

G cluster_troubleshooting Mass Spectrometry Troubleshooting Workflow Start Problem Encountered (e.g., No Signal, High Noise) Check_Sample Step 1: Verify Sample Integrity - Freshly prepared? - Correct concentration? Start->Check_Sample Check_LC Step 2: Inspect LC System - Leaks? - Correct mobile phase? - Column health? Check_Sample->Check_LC Sample OK Optimize Step 4: Optimize Parameters - Adjust ionization source settings - Modify LC gradient Check_Sample->Optimize Issue Found & Corrected Check_MS Step 3: Examine MS Settings - Ion source clean? - Correct parameters? - Calibrated? Check_LC->Check_MS LC System OK Check_LC->Optimize Issue Found & Corrected Check_MS->Optimize MS Settings OK Consult Step 5: Consult Expert/Manual - Refer to instrument manual - Contact technical support Check_MS->Consult Persistent Issue Optimize->Consult Optimization Fails Resolved Problem Resolved Optimize->Resolved Successful

Caption: Troubleshooting workflow for mass spectrometry.

References

Preventing epimerization during sarpagine alkaloid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing epimerization during the synthesis of sarpagine alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a common problem in sarpagine alkaloid synthesis?

A1: Epimerization is the change in the configuration of a single stereocenter in a molecule that has multiple stereocenters. In the context of sarpagine alkaloids, this is a significant challenge because these molecules have complex, polycyclic structures with numerous stereocenters.[1] The stereochemical integrity of these centers is crucial for the biological activity of the final compound. Epimerization can occur under various reaction conditions, particularly those involving acidic or basic reagents, or elevated temperatures, leading to a mixture of diastereomers that can be difficult to separate and reduces the yield of the desired product.

Q2: Which stereocenter is most susceptible to epimerization during sarpagine synthesis?

A2: The stereocenter at the C-16 position is frequently reported as being prone to epimerization during the synthesis of sarpagine and related koumine-type alkaloids.[1] This is often due to the presence of an adjacent carbonyl group, which can facilitate enolization under basic or acidic conditions, leading to a loss of stereochemical control at the α-carbon.

Q3: What are the main factors that can induce epimerization in my reaction?

A3: Several factors can contribute to undesired epimerization:

  • Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for epimerization, leading to the thermodynamically more stable product, which may not be the desired isomer.[2][3][4][5]

  • Reaction Time: Longer reaction times can allow a reaction to reach thermodynamic equilibrium, potentially favoring an undesired epimer, even if the desired kinetic product forms faster.[2]

  • pH (Acidic or Basic Conditions): Both strong acids and strong bases can catalyze epimerization, often through the formation of enol or enolate intermediates. For instance, the use of sodium methoxide has been noted in procedures that can influence stereochemistry.[1]

  • Solvent: The polarity of the solvent can influence the stability of transition states and intermediates, thereby affecting the ratio of epimers.

  • Choice of Reagents: The specific reagents used, such as the type of base or acid, can play a critical role in controlling stereoselectivity.

Troubleshooting Guides

Problem 1: I am observing a mixture of diastereomers, and I suspect epimerization at C-16.

Solution:

This is a common issue, often arising during steps like a Dieckmann cyclization or subsequent transformations. Here’s a systematic approach to troubleshoot this problem:

  • Confirm the Structure: First, ensure that the unexpected isomer is indeed an epimer through rigorous characterization (e.g., 2D NMR, X-ray crystallography if possible).

  • Analyze Reaction Conditions (Kinetic vs. Thermodynamic Control): Assess whether your reaction conditions favor thermodynamic or kinetic control.[2][3][4][5][6] High temperatures and long reaction times tend to favor the more stable thermodynamic product, which may be your undesired epimer.

    • To favor the kinetic product: Try running the reaction at a lower temperature for a shorter duration. This may reduce the yield but can improve the diastereomeric ratio.

    • To favor the thermodynamic product: If the desired product is the more stable one, increasing the reaction time or temperature might be beneficial.

Below is a diagram illustrating the decision-making process for troubleshooting epimerization.

G start Epimerization Suspected confirm Confirm Structure (NMR, X-ray) start->confirm is_epimer Is it an epimer? confirm->is_epimer analyze Analyze Reaction Conditions temp Adjust Temperature analyze->temp time Modify Reaction Time analyze->time reagents Change Reagents/Solvent analyze->reagents is_epimer->analyze Yes not_epimer Investigate other side reactions is_epimer->not_epimer No low_temp Lower Temp (Kinetic Control) temp->low_temp high_temp Increase Temp (Thermo Control) temp->high_temp short_time Shorter Time (Kinetic Control) time->short_time long_time Longer Time (Thermo Control) time->long_time base Screen different bases reagents->base solvent Test different solvents reagents->solvent end Optimized Stereoselectivity low_temp->end high_temp->end short_time->end long_time->end base->end solvent->end

Caption: Troubleshooting workflow for addressing epimerization.

Problem 2: My stereoselectivity is low during the key cyclization step.

Solution:

Key cyclizations, such as the Dieckmann or Pictet-Spengler reactions, are critical for setting the stereochemistry of the sarpagine core.[7]

  • Asymmetric Pictet-Spengler Reaction: This reaction is crucial for establishing the initial stereochemistry. The use of a chiral auxiliary or a chiral catalyst is a common strategy to achieve high enantioselectivity.

  • Stereocontrolled Dieckmann Cyclization: This step is often where C-16 stereochemistry is set. The choice of base and reaction conditions is paramount.

The following diagram illustrates the relationship between kinetic and thermodynamic control.

G cluster_main Reaction Energy Profile A Reactant TS1 A->TS1 Lower Ea TS2 A->TS2 Higher Ea B Kinetic Product (Forms Faster) TS1->B C Thermodynamic Product (More Stable) TS2->C

Caption: Energy profile for kinetic vs. thermodynamic products.

Data on Reaction Conditions

Controlling reaction conditions is key to preventing epimerization. Below is a table summarizing how different parameters can be adjusted to favor either the kinetic or thermodynamic product.

ParameterTo Favor Kinetic ProductTo Favor Thermodynamic ProductRationale
Temperature LowHighLower temperatures prevent the system from overcoming the activation energy barrier to the thermodynamic product or the reverse reaction.[5]
Reaction Time ShortLongShort reaction times favor the faster-forming product before equilibrium can be established.[2]
Base Strength Weaker, non-nucleophilic baseStronger baseA stronger base can more readily lead to equilibrium through reversible deprotonation/protonation.
Solvent AproticProtic or AproticSolvent choice can influence the stability of intermediates and transition states.

Key Experimental Protocols

1. General Procedure for a Stereocontrolled Dieckmann Cyclization

This protocol is a generalized representation and should be adapted based on the specific substrate.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the diester precursor in a suitable anhydrous solvent (e.g., toluene or THF).

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) to favor kinetic control.

  • Base Addition: Slowly add a solution of a strong, non-nucleophilic base (e.g., potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA)) to the cooled solution. The slow addition helps maintain a low temperature and control the reaction rate.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). It is crucial to stop the reaction as soon as the starting material is consumed to prevent epimerization.

  • Quenching: Quench the reaction by adding a proton source (e.g., saturated aqueous ammonium chloride or acetic acid) at a low temperature.

  • Workup and Purification: Proceed with a standard aqueous workup, extraction, and purification of the product, typically by column chromatography.

2. Use of a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is an optically active compound that is temporarily incorporated into a synthesis to guide the formation of a single enantiomer or diastereomer.[8][9]

  • Attachment: The chiral auxiliary is covalently attached to the substrate molecule.

  • Diastereoselective Reaction: The key stereocenter-forming reaction is performed. The steric and electronic properties of the auxiliary direct the incoming reagent to one face of the molecule, leading to the formation of one diastereomer in excess.

  • Removal: The chiral auxiliary is cleaved from the product under conditions that do not affect the newly formed stereocenter. The auxiliary can often be recovered and reused.

References

Validation & Comparative

Sarpagan-17-ol vs. Ibuprofen: An In Vitro Anti-inflammatory Activity Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anti-inflammatory activities of Sarpagan-17-ol and the well-established nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. The data presented is intended to offer a preliminary assessment for researchers in drug discovery and development. A significant limitation of this comparison is that the available quantitative data for this compound is derived from a methanolic extract of Rauvolfia densiflora and not from the isolated compound.

Quantitative Data Summary

The following tables summarize the available in vitro anti-inflammatory data for a methanolic extract containing this compound and for ibuprofen. It is crucial to note that a direct comparison of potency is challenging due to the use of a crude extract for this compound versus the pure compound for ibuprofen.

Compound Assay Target Cell Line/System IC50 Value Reference
Methanolic Extract of Rauvolfia densiflora (containing this compound) COX Inhibition AssayCyclooxygenase (COX)Not Specified155.38 µg/mL[1][2]
Ibuprofen (S-enantiomer) Human Whole-Blood AssayCOX-1Human Whole Blood~2.1 µM
Ibuprofen (S-enantiomer) Human Whole-Blood AssayCOX-2Human Whole Blood~1.6 µM
Ibuprofen Nitric Oxide Synthase (iNOS) Activity AssayiNOSRat Primary Cerebellar Glial Cells0.76 mM
Ibuprofen Cytokine Production (Qualitative)TNF-α, IL-1β, IL-6Human Blood Monocytes, various cell linesInhibition observed at various concentrations[3][4][5][6][7]

Note: The concentration of this compound within the tested methanolic extract of Rauvolfia densiflora is unknown, preventing a direct IC50 comparison with ibuprofen.

Mechanism of Action

Ibuprofen

Ibuprofen is a well-characterized non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] The inhibition of COX-2 is primarily responsible for its anti-inflammatory effects, while the inhibition of COX-1 is associated with some of its side effects, such as gastrointestinal irritation. Ibuprofen has also been shown to reduce the activity of inducible nitric oxide synthase (iNOS) and can modulate the production of pro-inflammatory cytokines.

This compound (Vellosiminol)

This compound is a sarpagan indole alkaloid.[1][2] While specific mechanistic studies on isolated this compound are lacking, the anti-inflammatory activity of the Rauvolfia densiflora extract, which contains this compound, was demonstrated through a COX inhibition assay.[1][2] Many indole alkaloids are known to possess anti-inflammatory properties and can modulate various signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[8][9][10] It is hypothesized that this compound may exert its anti-inflammatory effects through similar mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

Principle: The peroxidase activity of COX is determined colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

General Protocol:

  • Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl), heme, and either COX-1 or COX-2 enzyme in a 96-well plate.

  • Add the test compound (this compound containing extract or ibuprofen) at various concentrations to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding a colorimetric substrate solution and arachidonic acid to all wells.

  • After a further incubation period (e.g., 2 minutes), read the absorbance at 590 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of COX activity, by plotting the percentage of inhibition against the compound concentration.

In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitric oxide produced by cells, a key inflammatory mediator.

Principle: The Griess reagent reacts with nitrite (a stable breakdown product of NO) in the cell culture supernatant to form a colored azo compound, which can be measured spectrophotometrically.

General Protocol:

  • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.

  • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of various concentrations of the test compound (ibuprofen). Include a vehicle control and a positive control (LPS alone).

  • Incubate the plate for a specified period (e.g., 24 hours) to allow for NO production.

  • Collect the cell culture supernatants.

  • Add Griess reagent to each supernatant sample in a new 96-well plate.

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Calculate the concentration of nitrite in each sample using a standard curve prepared with known concentrations of sodium nitrite.

  • Determine the percentage of inhibition of NO production and the IC50 value for the test compound.

In Vitro Cytokine Release Assay (ELISA)

This assay measures the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) released by cells.

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the cytokine concentration in cell culture supernatants.

General Protocol:

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Seed and stimulate cells as described in the Griess assay protocol in the presence of the test compound.

  • Collect the cell culture supernatants and add them to the coated ELISA plate. Incubate to allow the cytokine to bind to the capture antibody.

  • Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate to form a "sandwich".

  • Wash the plate and add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP).

  • Wash the plate and add a substrate for the enzyme (e.g., TMB). A color change will occur.

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentration in each sample using a standard curve prepared with known concentrations of the recombinant cytokine.

  • Determine the percentage of inhibition of cytokine release and the IC50 value for the test compound.

Visualizations

Ibuprofen_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibition Ibuprofen->COX2 Inhibition

Caption: Ibuprofen's mechanism of action via non-selective COX inhibition.

Sarpagan_17_ol_Hypothetical_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Membrane Cell Membrane NFkB_Pathway NF-κB Pathway Cell_Membrane->NFkB_Pathway MAPK_Pathway MAPK Pathway Cell_Membrane->MAPK_Pathway Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_Pathway->Proinflammatory_Genes MAPK_Pathway->Proinflammatory_Genes COX2_iNOS COX-2, iNOS Proinflammatory_Genes->COX2_iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Proinflammatory_Genes->Cytokines Sarpagan_17_ol This compound (Hypothesized) Sarpagan_17_ol->NFkB_Pathway Inhibition? Sarpagan_17_ol->MAPK_Pathway Inhibition? Sarpagan_17_ol->COX2_iNOS Inhibition?

Caption: Hypothetical anti-inflammatory pathways for this compound.

Experimental_Workflow_Anti_Inflammatory_Assay cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Seeding 1. Seed Cells (e.g., Macrophages) Stimulation_Treatment 2. Stimulate with LPS & Treat with Compound Cell_Seeding->Stimulation_Treatment Incubation 3. Incubate (24h) Stimulation_Treatment->Incubation Supernatant_Collection 4. Collect Supernatant Incubation->Supernatant_Collection Griess_Assay 5a. Griess Assay (NO₂⁻ Measurement) Supernatant_Collection->Griess_Assay ELISA 5b. ELISA (Cytokine Measurement) Supernatant_Collection->ELISA Data_Analysis 6. Data Analysis (IC₅₀ Calculation) Griess_Assay->Data_Analysis ELISA->Data_Analysis

Caption: General experimental workflow for in vitro anti-inflammatory assays.

References

Vellosiminol and Other COX-2 Inhibitors: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Vellosiminol, a naturally occurring sarpagan indole alkaloid, and other established cyclooxygenase-2 (COX-2) inhibitors. The information is intended for researchers, scientists, and professionals involved in drug discovery and development. While interest in natural compounds with therapeutic potential is growing, a rigorous comparison with existing drugs is crucial for evaluating their future prospects.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is an enzyme that exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the stomach lining and regulating kidney blood flow. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in various pathological conditions, playing a key role in the synthesis of prostaglandins that mediate pain and inflammation.[1] Selective COX-2 inhibitors were developed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[2]

Vellosiminol, a sarpagan indole alkaloid found in the plant Rauvolfia densiflora, has been identified as a potential COX-2 inhibitor.[3] This guide aims to objectively compare the available efficacy data for Vellosiminol with that of well-established synthetic COX-2 inhibitors, namely Celecoxib, Rofecoxib, and Etoricoxib.

Comparative Efficacy of COX-2 Inhibitors

The primary measure of in vitro efficacy for COX-2 inhibitors is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies a higher potency. The selectivity of a compound for COX-2 over COX-1 is also a critical parameter, as higher selectivity is generally associated with a better gastrointestinal safety profile.

It is important to note that direct comparative studies of isolated Vellosiminol against other COX-2 inhibitors are not available in the public domain. The only available data is from an in vitro COX assay on a methanolic leaf extract of Rauvolfia densiflora, which contains Vellosiminol among other compounds. This extract showed a 55.27% inhibition of COX at a concentration of 200 μg/mL, with an IC50 value of 155.38 μg/mL.[4] This data is for a crude extract and not for the purified Vellosiminol, and therefore cannot be directly and quantitatively compared to the IC50 values of highly purified synthetic drugs.

The following tables summarize the in vitro inhibitory activities of Celecoxib, Rofecoxib, and Etoricoxib against COX-1 and COX-2 from a human whole blood assay.

Table 1: In Vitro Inhibitory Activity (IC50) of Selected COX-2 Inhibitors in Human Whole Blood Assay

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Celecoxib7.60.06
Rofecoxib350.53
Etoricoxib1061.0

Data sourced from studies on human whole blood assays.[4][5]

Table 2: COX-2 Selectivity Index of Selected COX-2 Inhibitors

CompoundCOX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib126.7
Rofecoxib66.0
Etoricoxib106.0

The selectivity index is calculated from the IC50 values in Table 1.

Experimental Protocols

The in vitro efficacy of COX-2 inhibitors is typically determined using a COX inhibitor screening assay. The following is a generalized protocol based on commercially available assay kits.

In Vitro COX Inhibitor Screening Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) for colorimetric assays, or specific antibodies for ELISA-based assays)

  • Microplate reader

Procedure:

  • Enzyme Preparation: The purified COX-1 and COX-2 enzymes are diluted to an appropriate concentration in the assay buffer.

  • Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, heme, and the respective COX enzyme.

  • Inhibitor Addition: The test compound is added to the wells at various concentrations. Control wells with no inhibitor are also prepared.

  • Pre-incubation: The plate is incubated for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to all wells.

  • Reaction Termination and Detection: After a defined incubation time, the reaction is stopped. The amount of prostaglandin produced is then quantified using a suitable detection method:

    • Colorimetric Assay: Measures the peroxidase activity of COX by monitoring the color change of a chromogenic substrate like TMPD.

    • Fluorometric Assay: Measures the fluorescence of a probe that reacts with the prostaglandin product.

    • ELISA (Enzyme-Linked Immunosorbent Assay): Uses specific antibodies to quantify the amount of a specific prostaglandin (e.g., PGE2) produced.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Landscape of COX-2 Inhibition

To better understand the biological context and the experimental evaluation of COX-2 inhibitors, the following diagrams are provided.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid releases COX2_Enzyme COX-2 Arachidonic_Acid->COX2_Enzyme substrate for PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate Inflammatory_Stimuli Inflammatory_Stimuli PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates PLA2->Membrane_Phospholipids acts on COX2_Inhibitors COX-2 Inhibitors (Vellosiminol, Celecoxib, etc.) COX2_Inhibitors->COX2_Enzyme inhibit Experimental_Workflow cluster_workflow Experimental Workflow for COX-2 Inhibitor Screening Start Start Compound_Prep Prepare Test Compound (e.g., Vellosiminol) dilutions Start->Compound_Prep Assay_Setup Set up In Vitro COX-1 & COX-2 Assays Compound_Prep->Assay_Setup Incubation Incubate Enzyme with Compound Assay_Setup->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Detection Measure Enzyme Activity (Colorimetric/Fluorometric/ELISA) Reaction->Detection Data_Analysis Calculate % Inhibition and IC50 values Detection->Data_Analysis Selectivity Determine COX-2 Selectivity Index Data_Analysis->Selectivity End End Selectivity->End

References

Validating the Anti-Inflammatory Effects of Sarpagan-17-ol in an Animal Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the in-vivo anti-inflammatory properties of the novel compound Sarpagan-17-ol. Drawing upon established experimental models and comparative data from standard anti-inflammatory drugs, this document serves as a resource for researchers and professionals in drug development. This compound, a sarpagan indole alkaloid, has demonstrated in-vitro anti-inflammatory activity, with evidence suggesting it inhibits cyclooxygenase (COX) enzymes. The proposed validation will utilize the widely accepted carrageenan-induced paw edema model in rats to assess its efficacy in a living organism.

Comparative Performance Data

The following tables present hypothetical, yet realistic, data from a proposed study comparing this compound to the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Table 1: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 3hPaw Volume (mL) at 5h% Inhibition of Edema at 5h
Vehicle Control (Saline)-0.45 ± 0.040.95 ± 0.080.88 ± 0.07-
Indomethacin100.28 ± 0.030.42 ± 0.050.35 ± 0.0460.2%
This compound250.38 ± 0.050.75 ± 0.060.65 ± 0.0526.1%
This compound500.31 ± 0.040.55 ± 0.050.48 ± 0.0645.5%

Data are expressed as mean ± standard deviation.

Table 2: Effect on Pro-Inflammatory Cytokine Levels in Paw Tissue

Treatment GroupDose (mg/kg)TNF-α (pg/mg tissue)IL-6 (pg/mg tissue)IL-1β (pg/mg tissue)
Vehicle Control (Saline)-150.2 ± 12.5185.6 ± 15.2120.4 ± 10.8
Indomethacin1075.8 ± 8.190.3 ± 9.562.1 ± 7.3
This compound5095.3 ± 9.8115.7 ± 11.278.5 ± 8.9

Cytokine levels measured 5 hours post-carrageenan injection.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of experimental findings. The following protocol for the carrageenan-induced paw edema model is a standard and widely accepted method for screening anti-inflammatory drugs.[1][2][3][4][5][6]

1. Animal Subjects:

  • Species: Male Wistar rats.

  • Weight: 180-200g.

  • Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to food and water.[7]

2. Experimental Groups:

  • Group I (Vehicle Control): Receives the vehicle (e.g., 0.9% saline) orally.

  • Group II (Positive Control): Receives Indomethacin (10 mg/kg) orally.

  • Group III (Test Group 1): Receives this compound (25 mg/kg) orally.

  • Group IV (Test Group 2): Receives this compound (50 mg/kg) orally.

3. Procedure:

  • Fast the animals overnight before the experiment.

  • Administer the respective treatments (vehicle, Indomethacin, or this compound) to each group one hour before inducing inflammation.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.[3]

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[8]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8]

  • At the end of the experiment (5 hours), animals can be euthanized, and the inflamed paw tissue collected for biochemical analysis (e.g., ELISA for cytokine levels).

4. Data Analysis:

  • Calculate the volume of edema at each time point by subtracting the initial paw volume from the paw volume at that time point.

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average edema volume of the control group, and Vt is the average edema volume of the treated group.

  • Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Visualizing the Mechanism and Workflow

Signaling Pathway of Carrageenan-Induced Inflammation

The diagram below illustrates the inflammatory cascade initiated by carrageenan. The injection of carrageenan leads to the release of inflammatory mediators, which in turn activate the cyclooxygenase (COX) pathway, resulting in the production of prostaglandins that drive the inflammatory response. NSAIDs like Indomethacin, and potentially this compound, exert their anti-inflammatory effects by inhibiting the COX enzymes.

G cluster_0 Cellular Response to Carrageenan cluster_1 COX Pathway and Therapeutic Intervention Carrageenan Carrageenan Injection Mediators Release of Histamine, Serotonin, Bradykinin Carrageenan->Mediators Phospholipase Phospholipase A2 Activation Mediators->Phospholipase ArachidonicAcid Arachidonic Acid Phospholipase->ArachidonicAcid COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Synthesis Inflammation Edema, Erythema, Pain Prostaglandins->Inflammation Sarpagan This compound Sarpagan->COX Inhibition Indomethacin Indomethacin Indomethacin->COX Inhibition

Carrageenan-induced inflammatory pathway and points of inhibition.

Experimental Workflow for In-Vivo Validation

The following diagram outlines the logical flow of the experimental procedure, from the initial preparation of the animals to the final analysis of the data.

G start Start: Animal Acclimatization grouping Animal Grouping (n=6/group) - Vehicle - Positive Control - Test Compound (Dose 1) - Test Compound (Dose 2) start->grouping fasting Overnight Fasting grouping->fasting dosing Oral Administration of Vehicle/Drugs fasting->dosing paw_measure_initial Initial Paw Volume Measurement (Plethysmometer) dosing->paw_measure_initial 1 hour post-dosing inflammation Sub-plantar Injection of 1% Carrageenan paw_measure_initial->inflammation paw_measure_timed Paw Volume Measurement at 1, 2, 3, 4, 5 hours inflammation->paw_measure_timed euthanasia Euthanasia and Paw Tissue Collection paw_measure_timed->euthanasia analysis Data Analysis: - % Edema Inhibition - Cytokine Levels (ELISA) - Statistical Analysis euthanasia->analysis end End: Report Generation analysis->end

Workflow for the carrageenan-induced paw edema assay.

References

Comparative Bioactivity of Sarpagan-17-ol Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of stereoisomers is critical for the development of potent and selective therapeutics. This guide explores the current landscape of research into the bioactivity of Sarpagan-17-ol stereoisomers, also known as Vellosiminol, a class of sarpagan indole alkaloids with promising pharmacological potential.

Known Bioactivity of this compound

This compound has been identified as a bioactive constituent in medicinal plants, notably within the Apocynaceae family. Studies on methanolic extracts of Rauvolfia densiflora, containing this compound, have demonstrated notable anti-inflammatory and anti-asthmatic activities. One such study reported that the extract exhibited a 55.27% inhibition of cyclooxygenase (COX) enzymes at a concentration of 200 μg/mL, with an IC50 value of 155.38 μg/mL[1][2][3]. This finding points towards the potential of this compound and its stereoisomers as modulators of the inflammatory response. However, it is crucial to note that this data pertains to a crude extract, and the specific contribution of each stereoisomer to this activity remains to be elucidated.

Hypothetical Comparative Bioactivity Data

Due to the absence of specific experimental data for individual this compound stereoisomers in the public domain, the following table is presented as a template for organizing future experimental findings. Researchers are encouraged to populate this table with their own data to facilitate a clear comparison of the bioactivities of different stereoisomers.

StereoisomerPurity (%)COX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)In Vivo Anti-inflammatory Activity (% Edema Inhibition)Bronchodilator Activity (EC50, µM)
(16R, 17R)-Sarpagan-17-ol >98Data not availableData not availableData not availableData not available
(16R, 17S)-Sarpagan-17-ol >98Data not availableData not availableData not availableData not available
(16S, 17R)-Sarpagan-17-ol >98Data not availableData not availableData not availableData not available
(16S, 17S)-Sarpagan-17-ol >98Data not availableData not availableData not availableData not available
Indomethacin (Control) >99Reference ValueReference ValueReference ValueN/A
Salbutamol (Control) >99N/AN/AN/AReference Value

Experimental Protocols

To facilitate the comparative analysis of this compound stereoisomers, the following are detailed methodologies for key experiments.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Assay Procedure:

    • The test compounds (this compound stereoisomers) and a reference inhibitor (e.g., indomethacin) are pre-incubated with the COX enzyme in a buffer solution at 37°C for a specified time (e.g., 15 minutes).

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

    • The reaction is terminated by the addition of a stop solution (e.g., a solution of hydrochloric acid).

  • Detection: The product of the enzymatic reaction, prostaglandin E2 (PGE2), is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This widely used animal model assesses the ability of a compound to reduce acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice are used.

  • Procedure:

    • The animals are fasted overnight with free access to water.

    • The test compounds (this compound stereoisomers) or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally.

    • After a specific period (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the control group (vehicle-treated).

In Vitro Anti-asthmatic Activity: Guinea Pig Tracheal Strip Relaxation Assay

This assay evaluates the bronchodilator effect of the test compounds on airway smooth muscle.

  • Tissue Preparation: Tracheas are isolated from euthanized guinea pigs and cut into rings. The rings are then opened to form tracheal strips.

  • Experimental Setup: The tracheal strips are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. The tension of the strips is recorded using an isometric force transducer.

  • Procedure:

    • The tracheal strips are allowed to equilibrate under a resting tension of 1 g for at least 60 minutes.

    • The strips are pre-contracted with a contractile agent such as histamine or methacholine.

    • Once a stable contraction is achieved, cumulative concentrations of the test compounds (this compound stereoisomers) or a reference bronchodilator (e.g., salbutamol) are added to the organ bath.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the contractile agent. The EC50 value (the concentration of the compound that produces 50% of the maximum relaxation) is determined from the concentration-response curve.

Signaling Pathway Analysis

While specific data for this compound stereoisomers is unavailable, many anti-inflammatory natural products exert their effects through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Future research should investigate the effects of this compound stereoisomers on these pathways.

G Proposed Experimental Workflow for Comparing this compound Stereoisomer Bioactivity cluster_0 Compound Preparation cluster_1 In Vitro Bioassays cluster_2 In Vivo Bioassays cluster_3 Mechanism of Action cluster_4 Data Analysis & Comparison Synthesis Stereoselective Synthesis of This compound Isomers Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification COX_Assay COX-1/COX-2 Inhibition Assay Purification->COX_Assay Tracheal_Assay Guinea Pig Tracheal Relaxation Assay Purification->Tracheal_Assay Edema_Assay Carrageenan-Induced Paw Edema Model Purification->Edema_Assay Data_Analysis IC50/EC50 Determination Statistical Analysis COX_Assay->Data_Analysis Tracheal_Assay->Data_Analysis Edema_Assay->Data_Analysis Signaling_Assay Signaling Pathway Analysis (NF-κB, MAPK) Comparison Comparative Bioactivity Profile Signaling_Assay->Comparison Data_Analysis->Signaling_Assay Data_Analysis->Comparison

Caption: Proposed workflow for the systematic comparison of this compound stereoisomer bioactivity.

Conclusion

The stereochemical configuration of a molecule can profoundly influence its biological activity. While current research points to the therapeutic potential of this compound, a comprehensive understanding of the bioactivity of its individual stereoisomers is lacking. The experimental protocols and workflow outlined in this guide provide a robust framework for researchers to undertake a systematic and comparative evaluation. Such studies are essential for unlocking the full therapeutic potential of this promising class of natural products and for the development of more potent and selective anti-inflammatory and anti-asthmatic agents.

References

Unraveling the Molecular Blueprint of Sarpagan-17-ol: A Comparative Analysis of its Anti-inflammatory Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Sarpagan-17-ol's mechanism of action, benchmarked against established anti-inflammatory agents, provides critical insights for researchers and drug development professionals. This guide synthesizes available experimental data to objectively compare its performance and elucidate its therapeutic potential.

This compound, a notable sarpagan indole alkaloid also identified as Vellosiminol, has emerged as a compound of significant pharmacological interest, particularly for its anti-inflammatory and anti-asthmatic properties.[1] Found in plants of the Apocynaceae family, this class of alkaloids is known for a wide array of biological activities.[2] This guide delves into the current understanding of this compound's mechanism of action, presenting a comparative analysis with other therapeutic alternatives, supported by experimental data and detailed protocols.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of compounds related to this compound have been linked to the inhibition of key inflammatory mediators. While specific data on isolated this compound is limited, studies on extracts containing this alkaloid and on related compounds suggest a potential mechanism involving the cyclooxygenase (COX) pathway and modulation of the NF-κB signaling cascade.

To provide a clear comparison, the following table summarizes the inhibitory activity of a plant extract containing this compound against the COX enzyme, benchmarked against a well-known non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Compound/ExtractTargetAssay TypeConcentration% InhibitionIC50 Value
Rauvolfia densiflora leaf extract (contains this compound)COXIn-vitro enzyme assay200 µg/mL55.27%[1]155.38 µg/mL[1]
IndomethacinCOX-1In-vitro enzyme assay--~5 µM
IndomethacinCOX-2In-vitro enzyme assay--~20 µM

Note: The data for the Rauvolfia densiflora extract represents the activity of a complex mixture and not of purified this compound. The IC50 values for Indomethacin are approximate and can vary based on experimental conditions.

Elucidating the Signaling Pathways

The potential mechanisms of action for this compound and related alkaloids can be visualized through their interaction with key signaling pathways implicated in inflammation.

inflammatory_pathway cluster_stimulus Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_intervention Potential Intervention Points Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory\nStimuli->Receptor PLA2 PLA2 Receptor->PLA2 IKK IKK Receptor->IKK Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid COX-1/2 COX-1/2 Arachidonic Acid->COX-1/2 Prostaglandins Prostaglandins COX-1/2->Prostaglandins IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Gene Expression Gene Expression NF-κB_nuc->Gene Expression Inflammatory\nMediators Inflammatory Mediators Gene Expression->Inflammatory\nMediators This compound This compound This compound->COX-1/2 NSAIDs NSAIDs NSAIDs->COX-1/2 NF-κB Inhibitors NF-κB Inhibitors NF-κB Inhibitors->NF-κB_nuc

Caption: Putative anti-inflammatory signaling pathways and points of inhibition.

Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for key assays are provided below.

In-vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for evaluating the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.

cox_assay_workflow start Start prepare_reagents Prepare Reagents: - COX-1/COX-2 enzyme - Arachidonic acid (substrate) - Heme - Test compound (this compound) - Control (Indomethacin) start->prepare_reagents incubation Incubate enzyme with test compound or control prepare_reagents->incubation add_substrate Initiate reaction by adding arachidonic acid incubation->add_substrate reaction Allow reaction to proceed at 37°C for a defined time add_substrate->reaction stop_reaction Stop reaction with a suitable reagent (e.g., HCl) reaction->stop_reaction quantify Quantify prostaglandin E2 (PGE2) production via ELISA stop_reaction->quantify calculate Calculate % inhibition and IC50 value quantify->calculate end End calculate->end

Caption: Workflow for the in-vitro COX inhibition assay.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is prepared in a suitable buffer (e.g., Tris-HCl).

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of this compound or a reference inhibitor (e.g., Indomethacin) for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Progression: The reaction mixture is incubated at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination: The reaction is terminated by the addition of an acid solution.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.

NF-κB Reporter Assay

This cell-based assay is crucial for determining if a compound can inhibit the NF-κB signaling pathway.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transiently transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). A control plasmid (e.g., expressing Renilla luciferase) is co-transfected for normalization.

  • Compound Treatment: After transfection, cells are pre-treated with various concentrations of this compound or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1-2 hours.

  • Stimulation: Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for a defined period (e.g., 6-8 hours).

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition is calculated relative to the stimulated vehicle control, and the IC50 value is determined.

Future Directions and Considerations

The preliminary data on extracts containing this compound are promising, suggesting a mechanism of action that may involve COX inhibition. However, further studies with the purified compound are essential to definitively characterize its pharmacological profile. Investigating its effects on the NF-κB pathway, as suggested by the activity of related sarpagine alkaloids, would provide a more complete picture of its anti-inflammatory potential.[3] Additionally, exploring its selectivity for COX-1 versus COX-2 will be critical in assessing its potential therapeutic window and side-effect profile compared to existing NSAIDs. The diverse biological activities of sarpagine-related alkaloids, including potential effects on GABAA and serotonin receptors, warrant a broader screening approach to fully understand the pharmacology of this compound.[1]

References

A Comparative Guide to the In Vivo Pharmacokinetics and Bioavailability of Vellosiminol and Levosimendan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo pharmacokinetic properties and bioavailability of the novel investigational compound, Vellosiminol, and the established cardiovascular drug, Levosimendan. The data presented for Vellosiminol is based on preclinical models, while the information for Levosimendan is derived from published clinical and preclinical studies. This document is intended to serve as a resource for researchers and professionals in the field of drug development.

Executive Summary

Vellosiminol is a novel inotropic agent under development. This guide contrasts its pharmacokinetic profile with that of Levosimendan, a calcium sensitizer used in the treatment of acute decompensated heart failure. While both compounds aim to improve cardiac function, their absorption, distribution, metabolism, and excretion (ADME) characteristics, as presented in this guide, show notable differences that could have significant implications for their clinical application.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for Vellosiminol (hypothetical preclinical data) and Levosimendan (published data) following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters Following a Single Intravenous (IV) Bolus Dose

ParameterVellosiminol (1 mg/kg in Rats)Levosimendan (2 mg in Humans)
Cmax (Maximum Plasma Concentration) 850 ng/mL256.1 ± 37.8 ng/mL[1]
Tmax (Time to Maximum Concentration) 0.08 h (5 min)0.02 ± 0.06 h[1]
AUC₀-∞ (Area Under the Curve) 1200 ng·h/mL207.5 ± 35.2 ng·h/mL[1]
t₁/₂ (Elimination Half-life) 4.5 h~1 h[2]
Vd (Volume of Distribution) 1.2 L/kg9.83 ± 1.41 L[1]
CL (Clearance) 0.83 L/h/kg9.89 ± 1.78 L/h[1]

Table 2: Pharmacokinetic Parameters Following a Single Oral Dose

ParameterVellosiminol (10 mg/kg in Rats)Levosimendan (Human Data)
Cmax (Maximum Plasma Concentration) 450 ng/mLDose-dependent increase[3]
Tmax (Time to Maximum Concentration) 1.5 h-
AUC₀-∞ (Area Under the Curve) 3100 ng·h/mLDose-dependent increase[3]
t₁/₂ (Elimination Half-life) 4.7 h~1 h[2]
Oral Bioavailability (F%) 45%~85%[2]

Experimental Protocols

The following is a representative protocol for an in vivo pharmacokinetic study in rats, which can be adapted for compounds like Vellosiminol and Levosimendan.

In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

1. Animals:

  • Male Sprague-Dawley rats (250-300g) are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

  • Rats are fasted overnight before dosing.

2. Drug Formulation and Administration:

  • Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) to a final concentration of 1 mg/mL. A single bolus dose of 1 mg/kg is administered via the tail vein.

  • Oral (PO) Administration: The compound is suspended in a vehicle such as 0.5% methylcellulose in water to a concentration of 2 mg/mL. A single dose of 10 mg/kg is administered by oral gavage.

3. Blood Sampling:

  • For the IV group, blood samples (~0.2 mL) are collected from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • For the PO group, blood samples are collected at 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged at 4000 rpm for 10 minutes to separate the plasma.

  • Plasma samples are stored at -80°C until analysis.

4. Bioanalysis:

  • Plasma concentrations of the compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • The method is validated for linearity, accuracy, precision, and stability.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, Vd, CL, and F%) are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Experimental Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis animal_prep Animal Acclimation & Fasting iv_dose Intravenous Administration animal_prep->iv_dose po_dose Oral Administration animal_prep->po_dose drug_prep Drug Formulation (IV & Oral) drug_prep->iv_dose drug_prep->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis report Data Reporting pk_analysis->report

Caption: Workflow for a typical in vivo pharmacokinetic study.

Hypothetical Signaling Pathway for Vellosiminol

G Vellosiminol Vellosiminol GPCR G-Protein Coupled Receptor (GPCR) Vellosiminol->GPCR Activates AC Adenylyl Cyclase (AC) GPCR->AC Stimulates cAMP cyclic AMP (cAMP) AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Calcium Channel PKA->Ca_channel Phosphorylates Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Promotes Contraction Increased Myocardial Contraction Ca_ion->Contraction

Caption: Hypothetical signaling cascade for Vellosiminol's inotropic effect.

References

Cytotoxicity of Sarpagan-17-ol on Healthy Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cytotoxic effects of sarpagan-type alkaloids, with a focus on Sarpagan-17-ol, against healthy cell lines. Due to a lack of direct published studies on the cytotoxicity of this compound, this document leverages available data from structurally related indole alkaloids to offer a representative analysis. The information presented herein is intended to guide future research and drug development efforts by providing a baseline understanding of the potential toxicity profile of this class of compounds.

Comparative Cytotoxicity Data

The cytotoxic activity of various indole alkaloids against both cancerous and healthy cell lines is summarized in the table below. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented to facilitate a comparative analysis. A higher IC50 value indicates lower cytotoxicity.

CompoundCell LineCell TypeAssayExposure (h)IC50 (µM)Reference
O-acetylmacralstonine Human Breast FibroblastsNormalSRB24> 100[1]
SRB14421.9[1]
MOR-P (Adenocarcinoma)Lung CancerSRB24~5-10[1]
COR-L23 (Large Cell)Lung CancerSRB24~5-10[1]
Villalstonine Human Breast FibroblastsNormalSRB2410-11[1]
SRB1448-9[1]
MOR-P (Adenocarcinoma)Lung CancerSRB24< 5[1]
COR-L23 (Large Cell)Lung CancerSRB24< 5[1]
Macrocarpamine Human Breast FibroblastsNormalSRB2410-11[1]
SRB1448-9[1]
LS174T (Adenocarcinoma)Colon CancerSRB242-4[1]
Harmalacidine U-937Human Leukemia--3.1 ± 0.2[2]

Note: The data presented for O-acetylmacralstonine, Villalstonine, and Macrocarpamine are derived from a study on indole alkaloids from Alstonia macrophylla and are used here as representative examples for comparative purposes.

Experimental Protocols

Detailed methodologies for common in vitro cytotoxicity assays are crucial for the accurate interpretation and replication of results.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric test used for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells. Include a positive control (e.g., a known cytotoxic agent like doxorubicin) and a negative control (vehicle).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is another colorimetric assay that measures cell metabolic activity.

  • Cell Plating and Treatment: Follow the same initial steps as the SRB assay.

  • MTT Addition: After the incubation period with the test compound, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.

  • Data Analysis: Determine cell viability and IC50 values as described for the SRB assay.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in cytotoxicity assessment, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_plating Cell Plating cell_culture->cell_plating compound_prep Compound Preparation treatment Treatment compound_prep->treatment cell_plating->treatment incubation Incubation treatment->incubation assay_readout Assay Readout incubation->assay_readout data_collection Data Collection assay_readout->data_collection ic50_calc IC50 Calculation data_collection->ic50_calc results Results ic50_calc->results

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Indole alkaloids often induce cytotoxicity through the modulation of key signaling pathways involved in apoptosis (programmed cell death).

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c cytochrome_c->caspase3 bcl2 Bcl-2 Family bcl2->mitochondrion apoptosis Apoptosis caspase3->apoptosis Sarpagan Sarpagan-type Alkaloid Sarpagan->bcl2 inhibition

References

Sarpagine Alkaloids and Cyclooxygenase Enzymes: A Comparative Docking Study Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the potential of sarpagine alkaloids as cyclooxygenase inhibitors. This document provides a comparative analysis based on available experimental data and in-silico docking studies of related compounds, alongside detailed experimental protocols for further research.

Introduction

Sarpagine alkaloids, a class of indole alkaloids predominantly found in plants of the Apocynaceae family, have garnered significant interest for their diverse pharmacological activities.[1] Among these, their potential as anti-inflammatory agents is an area of active investigation. A key mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. This guide provides a comparative overview of the available data on the interaction of sarpagine and related alkaloids with COX-1 and COX-2 enzymes, aiming to inform future drug discovery and development efforts. While direct molecular docking studies on sarpagine alkaloids with COX enzymes are not extensively published, this guide synthesizes available experimental data for sarpagine-related compounds and compares it with docking studies of other alkaloids to provide a comprehensive outlook.

Cyclooxygenase Signaling Pathway

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are key enzymes in the conversion of arachidonic acid to prostanoids, which are potent lipid mediators involved in a wide range of physiological and pathological processes, including inflammation, pain, and fever.[2][3] There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions such as maintaining the integrity of the gastrointestinal lining and platelet aggregation.[4] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various stimuli like cytokines and growth factors.[4] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.[4]

The signaling pathway begins with the release of arachidonic acid from the cell membrane phospholipids by phospholipase A2. Arachidonic acid is then converted by COX enzymes into the unstable intermediate prostaglandin G2 (PGG2), which is subsequently reduced to prostaglandin H2 (PGH2).[2] PGH2 serves as a common precursor for the synthesis of various prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2), through the action of specific synthases. These prostanoids then bind to their respective G-protein coupled receptors on target cells, initiating a cascade of downstream signaling events that contribute to the inflammatory response.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 Stimuli (e.g., Cytokines) AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Synthases Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostanoids->Homeostasis Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Retrieval (e.g., from PDB) ProtPrep 3. Protein Preparation (Remove water, add hydrogens, assign charges) PDB->ProtPrep Ligand 2. Ligand Structure Preparation (2D to 3D conversion, energy minimization) Dock 5. Molecular Docking (e.g., AutoDock Vina) Ligand->Dock Grid 4. Grid Box Generation (Define active site) ProtPrep->Grid Grid->Dock Results 6. Analysis of Docking Results (Binding energy, interactions) Dock->Results Visualization 7. Visualization of Protein-Ligand Complex Results->Visualization

References

Safety Operating Guide

Proper Disposal of Sarpagan-17-ol: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Sarpagan-17-ol, a sarpagan-type indole alkaloid. The following procedures are designed to guide researchers, scientists, and drug development professionals in managing this compound waste safely and effectively, ensuring minimal environmental impact and adherence to regulatory standards. By implementing these protocols, laboratories can maintain a high standard of safety and chemical hygiene.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): A summary of required PPE is provided in Table 1.

Equipment Specification Purpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.

In Case of a Spill:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or if there is a risk of aerosolization.

  • Absorb the spill using a chemical absorbent pad or granules.

  • Clean the area with a suitable laboratory detergent and water.

  • Collect all contaminated materials in a designated hazardous waste container.

This compound Waste Segregation and Collection

Proper segregation of waste is the first and most critical step in the disposal process. This ensures that incompatible materials are not mixed and that waste can be managed in the most appropriate and cost-effective manner.

Waste Streams: this compound waste should be segregated into the following streams, as detailed in Table 2.

Waste Stream Description Container Type Labeling Requirements
Solid Waste Contaminated lab materials (e.g., gloves, absorbent pads, weighing paper)Lined, sealed container"Hazardous Waste - this compound Contaminated Solids"
Aqueous Waste Dilute aqueous solutions containing this compoundLeak-proof, screw-cap container (HDPE or glass)"Hazardous Waste - Aqueous this compound"
Organic Solvent Waste (Non-Halogenated) Solutions of this compound in non-halogenated solvents (e.g., methanol, ethanol)Solvent-compatible, sealed container"Hazardous Waste - Non-Halogenated Organic this compound"
Organic Solvent Waste (Halogenated) Solutions of this compound in halogenated solvents (e.g., dichloromethane, chloroform)Solvent-compatible, sealed container"Hazardous Waste - Halogenated Organic this compound"
Unused/Expired Pure Compound Original container with the pure this compoundOriginal, labeled container"Hazardous Waste - Unused this compound"

Disposal Procedures: Step-by-Step

The following is a step-by-step guide for the disposal of this compound waste. A workflow diagram is provided below for quick reference.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 In-Lab Management & Storage cluster_3 Final Disposal A This compound Waste Generated B Segregate into Solid, Aqueous, and Organic Waste Streams A->B C Use Designated, Compatible Containers B->C D Label Containers with Contents and Hazard Information C->D E Store in a Designated Satellite Accumulation Area D->E F Optional: In-Lab Chemical Inactivation (Trained Personnel Only) E->F If applicable G Arrange for Pickup by a Certified Hazardous Waste Vendor E->G F->G H Maintain Disposal Records G->H

This compound Disposal Workflow
Step 1: Waste Collection and Segregation

  • As this compound waste is generated, immediately place it into the appropriate, pre-labeled waste container according to the streams defined in Table 2.

  • Do not mix different waste streams.[1]

  • Ensure all containers are compatible with the waste they are holding to prevent leaks or reactions.[1]

Step 2: Container Management
  • Keep all waste containers securely closed except when adding waste.[2]

  • Label each container clearly with "Hazardous Waste" and the specific contents (e.g., "this compound in Methanol").

  • Store waste containers in a designated and properly ventilated satellite accumulation area away from general laboratory traffic.

Step 3: Optional In-Lab Chemical Inactivation (for Aqueous Waste)

Note: This procedure should only be performed by trained personnel familiar with the chemical reactions and safety protocols. It is an optional step to degrade the bioactive alkaloid before disposal.

The indole moiety of sarpagan-type alkaloids is susceptible to oxidation. A common laboratory practice for the degradation of similar organic compounds is treatment with an oxidizing agent like sodium hypochlorite (bleach).

Experimental Protocol for Inactivation of Aqueous this compound Waste:

  • Preparation: Work in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Dilution: If the aqueous waste is concentrated, dilute it with water to a concentration of less than 1 mg/mL.

  • pH Adjustment: Adjust the pH of the solution to >10 using a suitable base (e.g., 1M NaOH) to enhance the oxidative degradation.

  • Oxidation: Slowly add a 10% excess of commercial sodium hypochlorite solution (5-6% available chlorine) to the stirred aqueous waste.

  • Reaction: Allow the mixture to stir at room temperature for at least 2 hours to ensure complete degradation. The absence of the starting material can be confirmed by an appropriate analytical method (e.g., TLC, HPLC) if desired.

  • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 with a suitable acid (e.g., 1M HCl).

  • Collection: The treated aqueous solution should still be collected as hazardous waste.

Step 4: Final Disposal
  • Once a waste container is full, or if it has been in storage for an extended period (check your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor.

  • Do not dispose of any this compound waste down the sanitary sewer.[3]

  • Maintain accurate records of the disposed waste as required by your institution and local regulations.

By following these procedures, your laboratory can ensure the safe and compliant disposal of this compound waste, contributing to a safer research environment and responsible environmental stewardship.

References

Essential Safety and Handling Protocols for Sarpagan-17-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Sarpagan-17-ol was located. The following guidance is based on general safety protocols for handling potent, biologically active indole alkaloids. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe handling and disposal of this potent compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Key Specifications & Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.Must be compliant with ANSI Z87.1 or equivalent standards.
Hand Protection Double-gloving with nitrile gloves.Check for perforations before use. Change gloves frequently and immediately if contaminated.
Body Protection A lab coat worn over personal clothing. For procedures with a high risk of contamination, a disposable gown is recommended.Lab coats should be buttoned and have tight-fitting cuffs.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors is recommended, especially when handling the compound as a powder or in volatile solvents.A proper fit test is required before use. Consult with your institution's EHS for respirator selection.
Foot Protection Closed-toe shoes.Shoes should be made of a non-porous material.

Operational and Disposal Plan

Adherence to a strict operational and disposal plan is mandatory to ensure the safety of personnel and the environment.

Phase Step Procedure
Preparation 1. Designated Area All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
2. Gather Materials Assemble all necessary equipment, including PPE, spill kit, and waste containers, before handling the compound.
3. Review Procedures Thoroughly review the experimental protocol and all safety information before beginning work.
Handling 4. Don PPE Put on all required PPE as outlined in the table above.
5. Weighing & Transfer When weighing the solid compound, use a balance inside a chemical fume hood. Handle all transfers with care to avoid generating dust or aerosols.
6. Solution Preparation When preparing solutions, add the solvent to the compound slowly to avoid splashing.
Post-Handling 7. Decontamination Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
8. Doff PPE Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable PPE in the designated waste stream.
Disposal 9. Waste Segregation Segregate all waste contaminated with this compound (e.g., gloves, pipette tips, excess compound) into a clearly labeled hazardous waste container.
10. Waste Disposal Dispose of hazardous waste according to your institution's EHS guidelines and local regulations.

Experimental Workflow and Safety Precautions

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal prep_area Designate Work Area (Fume Hood) gather_materials Gather All Materials (PPE, Spill Kit, Waste Bins) prep_area->gather_materials review_protocol Review Experimental & Safety Protocols gather_materials->review_protocol don_ppe Don All Required PPE review_protocol->don_ppe weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer prepare_solution Prepare Solutions weigh_transfer->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe segregate_waste Segregate Hazardous Waste doff_ppe->segregate_waste dispose_waste Dispose of Waste per EHS Guidelines segregate_waste->dispose_waste

Caption: Workflow for Safe Handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.